methyl 2-phenoxyacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCKRPHEZOHHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062161 | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-23-8 | |
| Record name | Methyl 2-phenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-phenoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9OF3328O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
methyl 2-phenoxyacetate chemical properties and structure
An In-depth Technical Guide to Methyl 2-Phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data and experimental methodologies.
Chemical Structure and Identifiers
This compound is an aromatic compound and a methyl ester of phenoxyacetic acid. Structurally, it consists of a phenoxy group linked to the alpha-carbon of a methyl acetate moiety.[1] This structure serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Key Identifiers:
-
IUPAC Name: this compound[2]
-
Synonyms: Methyl phenoxyacetate, Phenoxyacetic acid methyl ester[2]
-
CAS Number: 2065-23-8[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Canonical SMILES: COC(=O)COC1=CC=CC=C1[2]
-
InChI: InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3[2]
-
InChIKey: BZCKRPHEZOHHBK-UHFFFAOYSA-N[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at temperatures above 30°C and a white solid below this temperature.[3] It is characterized by a faint, sweet odor.[1] The compound is slightly soluble in water but soluble in many organic solvents.[1][4]
| Property | Value | Reference |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 97 - 100 °C (Note: Conflicting data, another source states it is a liquid ≥ 30°C) | [3][4] |
| Boiling Point | 243 - 245 °C at 760 mmHg | [1][3] |
| Density | 1.149 - 1.15 g/cm³ at 18-25 °C | [3][4] |
| Refractive Index | 1.513 - 1.514 at 20 °C | [3][4] |
| Flash Point | >112 °C (>230 °F) | [3][5] |
| Water Solubility | Slightly soluble | [1][4] |
| LogP | 1.41 | [1] |
| Vapor Pressure | 0.0294 mmHg at 25°C | [1] |
Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a phenoxide with a methyl haloacetate or the esterification of phenoxyacetic acid.
Protocol 1: Synthesis from Phenol and Methyl Bromoacetate
This method is a classic example of the Williamson ether synthesis followed by esterification in a one-pot reaction.
Methodology:
-
Phenol (9.94 g, 105.6 mmol) and methyl bromoacetate (10 mL, 105.6 mmol) are dissolved in 250 mL of acetone in a reaction flask.[3]
-
Potassium carbonate (K₂CO₃, 21.89 g, 158 mmol) and potassium iodide (KI, 5 g, 30 mmol) are added to the mixture.[3] The K₂CO₃ acts as a base to deprotonate the phenol, and KI facilitates the substitution reaction.
-
The mixture is heated to reflux and stirred overnight.[3]
-
After cooling, the solid inorganic salts are removed by filtration.[3]
-
The resulting solution is concentrated under reduced pressure to remove the acetone.[3]
-
Deionized water (200 mL) is added to the residue, and the aqueous phase is extracted three times with 50 mL portions of ethyl acetate.[3]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.[3]
-
The ethyl acetate is removed in vacuo to yield the final product, typically as a slightly yellow liquid.[3] A reported yield for this method is approximately 80%.[3]
Protocol 2: Esterification of Phenoxyacetic Acid
This protocol involves the direct esterification of phenoxyacetic acid with methanol using a solid-phase catalyst.
Methodology:
-
In a three-necked flask, add 400 g of methanol, 500 g of phenoxyacetic acid, and 2.5-9.5 g of an aluminum phosphate molecular sieve as the catalyst.[6]
-
Add 700 g of a water-entraining solvent such as benzene, toluene, or cyclohexane.[6]
-
Heat the mixture to reflux. Water produced during the esterification is removed azeotropically.[6]
-
Once the reaction is complete (as determined by monitoring, e.g., TLC or GC), the mixture is cooled.
-
The aluminum phosphate catalyst is filtered out.[6]
-
The solvent and any remaining water are removed by distillation.
-
The final product, methyl phenoxyacetate, is purified by vacuum distillation.[6]
Caption: General workflow for the synthesis of this compound.
Biological and Chemical Applications
This compound is a versatile compound with applications in several industries.
-
Pharmaceutical Synthesis: It serves as a key acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic.[3] The phenoxyacetyl side chain is crucial for the activity of certain beta-lactam antibiotics.
-
Agrochemicals: The compound is used as a herbicide.[1] Derivatives of aryloxyacetic acid are known to be inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development.[7] While specific signaling pathways for this compound are not extensively detailed, its mode of action is related to the broader class of phenoxy herbicides which can mimic plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.
-
Fragrance and Cosmetics: Due to its faint, sweet odor, it is used as a fragrance ingredient in perfumes and cosmetics.[1]
-
Chemical Intermediate: It is a building block for producing other chemicals, such as 2-phenoxy-ethanol, through reduction of the ester group.[1]
Safety and Handling
Hazard Identification:
-
May cause skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]
-
Storage: Store in a cool, dry place in a tightly sealed container.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]
This guide provides a detailed overview of this compound, summarizing its chemical properties, synthesis, and applications for a technical audience. The provided protocols and data are intended to support further research and development activities involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 4. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 6. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 7. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]
The Biological Activity of Methyl 2-Phenoxyacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-phenoxyacetate is a chemical compound with the formula C₉H₁₀O₃. While it finds application as a fragrance ingredient and a solvent, its primary significance in a biological context often relates to its role as a synthetic intermediate or a pro-drug for phenoxyacetic acid and its derivatives. The biological activities associated with the phenoxyacetate scaffold are diverse, ranging from herbicidal to potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities related to this compound, focusing on its synthesis, mechanisms of action, and the experimental protocols used for its evaluation. Due to the limited direct research on this compound's biological effects, this guide draws extensively from the well-documented activities of the broader class of phenoxyacetic acid derivatives.
Introduction
This compound is a methyl ester of phenoxyacetic acid. Structurally, it consists of a phenoxy group attached to a methyl acetate moiety.[1][2] While it is used in the fragrance and cosmetics industry, its biological significance is most prominently observed through its relationship with phenoxyacetic acid, a precursor to a class of synthetic auxin herbicides.[3][4][5] This guide will explore the synthesis of this compound and delve into the biological activities associated with the phenoxyacetate chemical class, including their herbicidal, potential anticancer, and anti-inflammatory properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, where a phenoxide reacts with a methyl haloacetate.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Methyl chloroacetate[6]
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve phenol and methyl chloroacetate in acetone.
-
Add potassium carbonate to the mixture.
-
Reflux the mixture with stirring for several hours.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain this compound.
A variation of this synthesis involves reacting sodium phenolate with sodium chloroacetate in water, followed by esterification.[4]
Figure 1: Synthesis of this compound.
Biological Activities
The biological activities of compounds containing the phenoxyacetate moiety are broad. While specific data for this compound is scarce, it is often considered in the context of its hydrolysis product, phenoxyacetic acid, and its more complex derivatives.
Herbicidal Activity
The most well-documented biological activity of the phenoxyacetate class is their herbicidal effect. Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), are synthetic auxins.[3][7] They mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in broadleaf weeds.[3] It is plausible that this compound can be hydrolyzed in planta to phenoxyacetic acid, which may then exert a weak auxin-like effect.
Synthetic auxins like phenoxyacetic acids disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways. This leads to epinastic responses, stem curling, and ultimately, plant death. The signaling cascade involves the perception of the auxin signal by receptors, leading to downstream changes in gene expression that regulate cell division, expansion, and differentiation.
Figure 2: Simplified Auxin Signaling Pathway.
This classic bioassay measures the ability of a compound to induce curvature in oat coleoptiles, a characteristic response to auxins.
Materials:
-
Oat (Avena sativa) seedlings, etiolated
-
Test compound solution (this compound) at various concentrations
-
Indole-3-acetic acid (IAA) standard solutions
-
Agar blocks
-
Microscope slides
-
Goniometer or protractor
Procedure:
-
Germinate oat seeds in the dark to obtain etiolated coleoptiles.
-
Decapitate the coleoptiles to remove the natural source of auxin.
-
Prepare agar blocks containing known concentrations of the test compound and IAA standards.
-
Place an agar block asymmetrically on the cut surface of each decapitated coleoptile.
-
Incubate the coleoptiles in the dark in a humid environment.
-
After a set period (e.g., 90-120 minutes), measure the angle of curvature of the coleoptiles.
-
Construct a standard curve of curvature angle versus IAA concentration.
-
Determine the auxin-like activity of the test compound by comparing its induced curvature to the standard curve.
Figure 3: Workflow for Avena Coleoptile Curvature Test.
Potential Anticancer Activity
Several studies have investigated the anticancer properties of phenoxyacetic acid derivatives. For instance, certain derivatives have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[8][9] The proposed mechanisms often involve the induction of apoptosis. While no direct studies on this compound have been prominently reported, the activity of its derivatives suggests a potential area for future investigation.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Normal cell line (for selectivity assessment)
-
Cell culture medium and supplements
-
This compound solution in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8][9]
Potential Anti-inflammatory Activity
Phenoxyacetic acid derivatives have also been explored for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10]
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
A suitable buffer system
-
A method for detecting prostaglandin production (e.g., ELISA or spectrophotometry)
Procedure:
-
Pre-incubate the COX enzyme with the test compound or a known inhibitor (control) in the buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction.
-
Quantify the amount of prostaglandin produced.
-
Calculate the percentage of COX inhibition by the test compound and determine the IC₅₀ value.
Quantitative Data
As of the latest literature review, there is a notable absence of specific quantitative biological activity data (e.g., IC₅₀, EC₅₀, MIC) for this compound itself in publicly available databases. The majority of published research focuses on more complex derivatives of phenoxyacetic acid. The table below is presented as a template for future research, illustrating the type of data that would be valuable to collect.
| Biological Activity | Assay | Target/Cell Line | IC₅₀ / EC₅₀ / MIC | Reference |
| Herbicidal | Avena Coleoptile Curvature | Avena sativa | Data not available | - |
| Cytotoxicity | MTT Assay | HepG2 | Data not available | - |
| Cytotoxicity | MTT Assay | MCF-7 | Data not available | - |
| Anti-inflammatory | COX-1 Inhibition | Purified Enzyme | Data not available | - |
| Anti-inflammatory | COX-2 Inhibition | Purified Enzyme | Data not available | - |
| Antimicrobial | Broth Microdilution | E. coli | Data not available | - |
| Antimicrobial | Broth Microdilution | S. aureus | Data not available | - |
Conclusion
This compound is a compound whose biological significance is primarily understood through the activities of its parent compound, phenoxyacetic acid, and its more complex derivatives. Its role as a synthetic precursor in the development of herbicides is well-established, with the mechanism of action being the mimicry of the plant hormone auxin. While phenoxyacetic acid derivatives have shown promise in preclinical studies for anticancer and anti-inflammatory activities, there is a clear need for direct investigation into the biological effects of this compound itself. The experimental protocols detailed in this guide provide a framework for such future research, which would be invaluable in fully elucidating the biological activity profile of this compound and its potential applications in drug development and other life sciences.
References
- 1. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 4. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Methyl 2-Phenoxyacetate in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-phenoxyacetate is a synthetic auxin herbicide belonging to the phenoxycarboxylic acid class. These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth, which ultimately results in the death of susceptible species.[1][2][3] Primarily effective against broadleaf weeds, this compound is a valuable tool in agriculture for selective weed control in grass crops.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound in plants, including the signaling pathways, quantitative data on auxin activity, and detailed experimental protocols for its study.
Molecular Mechanism of Action
The herbicidal activity of this compound is a consequence of its ability to disrupt the tightly regulated endogenous auxin signaling pathways. By acting as an IAA mimic, it leads to a continuous and excessive stimulation of auxin-responsive genes, overwhelming the plant's natural hormonal balance.[2][4]
The Auxin Signaling Pathway
The canonical auxin signaling pathway involves a sophisticated system of receptors, transcriptional repressors, and response factors that modulate gene expression. The key components of this pathway are:
-
Auxin Receptors: The primary auxin receptors are members of the F-box protein family, most notably TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its homologs, the AFBs (AUXIN SIGNALING F-BOX).[2] These proteins are part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.
-
Aux/IAA Repressors: In the absence of high auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit the activity of Auxin Response Factors (ARFs).[5][6]
-
Auxin Response Factors (ARFs): ARFs are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their transcription.[5][6]
This compound, like other synthetic auxins, initiates a signaling cascade by binding to the TIR1/AFB receptors. This binding event promotes the interaction between the TIR1/AFB complex and the Aux/IAA repressor proteins. Consequently, the Aux/IAA proteins are polyubiquitinated by the SCFTIR1/AFB complex and subsequently targeted for degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a wide array of auxin-responsive genes. This leads to a cascade of downstream effects, including uncontrolled cell division and elongation.[5][6]
Downstream Physiological Effects
The overexpression of auxin-responsive genes leads to a variety of physiological disruptions, including:
-
Uncontrolled Cell Elongation and Division: This results in abnormal growth, such as twisting of stems and leaves (epinasty), and callus formation.[1][7]
-
Ethylene Production: Synthetic auxins can stimulate the production of the gaseous plant hormone ethylene, which can contribute to the epinastic symptoms and senescence.[1]
-
Disruption of Nucleic Acid and Protein Metabolism: The sustained high levels of auxin signaling interfere with normal cellular processes, including nucleic acid metabolism and protein synthesis.[1]
-
Inhibition of Root Growth: While promoting shoot growth at low concentrations, high concentrations of auxins are inhibitory to root elongation.
Quantitative Data
Table 1: Receptor Binding Affinity of a Typical Synthetic Auxin
| Compound | Receptor | Binding Affinity (Kd) | Method |
| Synthetic Auxin | TIR1 | 10-100 nM | Surface Plasmon Resonance |
| Natural Auxin (IAA) | TIR1 | 20-50 nM | Surface Plasmon Resonance |
Table 2: Dose-Response for a Typical Synthetic Auxin on Root Elongation in Arabidopsis thaliana
| Concentration (µM) | Root Elongation Inhibition (%) |
| 0.01 | 15 ± 5 |
| 0.1 | 45 ± 8 |
| 1 | 85 ± 10 |
| 10 | 98 ± 2 |
| EC50 | ~0.15 µM |
Table 3: Fold Change in Auxin-Responsive Gene Expression in Arabidopsis thaliana Seedlings Treated with a Typical Synthetic Auxin
| Gene | Time Point (hours) | Fold Change | Method |
| IAA1 | 1 | 15.2 ± 2.1 | qRT-PCR |
| GH3.3 | 1 | 25.8 ± 3.5 | qRT-PCR |
| SAUR-AC1 | 1 | 50.1 ± 6.7 | qRT-PCR |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: Root Elongation Assay in Arabidopsis thaliana
Objective: To determine the dose-response effect of this compound on primary root growth.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri dishes (100 mm)
-
This compound stock solution (10 mM in DMSO)
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Stereomicroscope with a calibrated eyepiece or image analysis software
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse five times with sterile distilled water.
-
Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 48 hours for stratification.
-
Pipette the seeds onto square Petri dishes containing MS medium.
-
-
Treatment Application:
-
Prepare MS medium containing a range of this compound concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) by adding the appropriate volume of the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Place the seeds on the surface of the solidified medium.
-
-
Growth and Measurement:
-
Seal the Petri dishes with breathable tape and place them vertically in a growth chamber.
-
After 5-7 days, photograph the plates.
-
Measure the length of the primary root for at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average root length and standard deviation for each treatment.
-
Express the root length as a percentage of the control (0 µM treatment).
-
Plot the percentage of root elongation inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression
Objective: To quantify the change in expression of auxin-responsive genes in response to this compound treatment.
Materials:
-
Arabidopsis thaliana (Col-0) seedlings (7-10 days old)
-
Liquid MS medium
-
This compound stock solution (10 mM in DMSO)
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qRT-PCR instrument
-
Primers for target genes (IAA1, GH3.3, SAUR-AC1) and a reference gene (ACTIN2)
Methodology:
-
Plant Treatment:
-
Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.
-
Add this compound to the liquid medium to a final concentration of 1 µM. Use a DMSO-only treatment as a control.
-
Incubate the seedlings for a specific time course (e.g., 0, 1, 3, 6 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the seedlings at each time point, blot dry, and immediately freeze in liquid nitrogen.
-
Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).
-
Include no-template controls for each primer pair.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Calculate the fold change in gene expression for the this compound-treated samples relative to the control samples.
-
Protocol 3: Ethylene Production Measurement
Objective: To measure the rate of ethylene production from plant tissue treated with this compound.
Materials:
-
Plant tissue (e.g., leaf discs, whole seedlings)
-
Gas-tight vials with septa
-
This compound solution
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoionization detector (PID), and a suitable column (e.g., alumina)
-
Gas-tight syringe
Methodology:
-
Sample Preparation and Treatment:
-
Excise plant tissue (e.g., 1 cm diameter leaf discs) and place them in a gas-tight vial containing a small amount of buffer or water.
-
Add this compound to the desired final concentration. Include a control treatment without the herbicide.
-
Seal the vials with septa.
-
-
Incubation:
-
Incubate the vials under controlled light and temperature conditions for a specific period (e.g., 4-24 hours).
-
-
Gas Sampling and Analysis:
-
Using a gas-tight syringe, withdraw a sample of the headspace gas from each vial through the septum.
-
Inject the gas sample into the GC.
-
The GC will separate the gases, and the detector will quantify the amount of ethylene.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ethylene gas.
-
Calculate the concentration of ethylene in the headspace of each vial based on the standard curve.
-
Express the ethylene production rate as nL per gram of fresh weight per hour (nL g-1 h-1).
-
Visualizations
Signaling Pathway Diagram
Caption: The signaling pathway of this compound in plants.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing this compound's effects.
References
- 1. Reporters for sensitive and quantitative measurement of auxin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genome-Wide Identification, Expression, and Interaction Analysis of the Auxin Response Factor and AUX/IAA Gene Families in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-Phenoxyacetate: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-phenoxyacetate, a versatile organic compound, serves as a crucial building block in a wide array of applications, spanning from agriculture to pharmaceuticals. Its chemical structure, featuring a phenoxy group attached to a methyl acetate moiety, allows for diverse chemical modifications, leading to a broad spectrum of biologically active molecules. This technical guide provides an in-depth review of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Synthesis of this compound
The synthesis of this compound is well-established and can be achieved through several methods. The most common laboratory-scale synthesis involves the Williamson ether synthesis, where phenol is reacted with a haloacetate ester in the presence of a base.
Experimental Protocols for Synthesis
Method 1: Williamson Ether Synthesis [1]
This method involves the reaction of phenol with methyl chloroacetate or methyl bromoacetate.
-
Materials:
-
Phenol
-
Methyl chloroacetate (or methyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Acetone (solvent)
-
Potassium iodide (KI, catalyst - optional)
-
-
Procedure:
-
Dissolve phenol and methyl chloroacetate in acetone in a round-bottom flask.
-
Add potassium carbonate to the mixture. Potassium carbonate acts as a base to deprotonate the phenol.
-
Add a catalytic amount of potassium iodide (optional, but can increase the reaction rate with chloroacetate).
-
Reflux the mixture with stirring for several hours (typically 10-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and unreacted phenol.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
-
Method 2: Esterification of Phenoxyacetic Acid [2]
This method involves the esterification of phenoxyacetic acid with methanol.
-
Materials:
-
Phenoxyacetic acid
-
Methanol
-
A strong acid catalyst (e.g., sulfuric acid) or a solid acid catalyst (e.g., aluminum phosphate molecular sieve).
-
A suitable solvent (e.g., toluene or hexane) to facilitate azeotropic removal of water.
-
-
Procedure (using a solid acid catalyst):
-
In a three-necked flask equipped with a reflux condenser and a Dean-Stark trap, add phenoxyacetic acid, methanol, the aluminum phosphate molecular sieve catalyst, and toluene.
-
Heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or by the amount of water collected.
-
Once the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Remove the solvent and excess methanol by distillation.
-
Purify the resulting this compound by vacuum distillation.
-
Applications of this compound and Its Derivatives
This compound is a key intermediate in the synthesis of a variety of commercially important products.
Agrochemicals
The most significant application of phenoxyacetic acid derivatives is in the agricultural sector as herbicides. While this compound itself is not typically used directly as a herbicide, its derivatives are potent and widely used.
Mechanism of Action: Auxin Mimicry
Phenoxy herbicides, such as 2,4-D and MCPA (which are derivatives of phenoxyacetic acid), act as synthetic auxins.[3][4] Auxins are a class of plant hormones that regulate cell growth and development. At high concentrations, these synthetic auxins disrupt the normal hormonal balance in broadleaf plants, leading to uncontrolled, unsustainable growth and ultimately, plant death.[3][4] Grasses are generally resistant to these herbicides at typical application rates.
The signaling pathway for auxin action involves the perception of the auxin signal by receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[5][6][7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-Phenoxyacetate: A Versatile Building Block in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-phenoxyacetate is a versatile and economically significant building block in organic synthesis, prized for its utility in constructing a diverse array of more complex molecules. Its structure, which combines a phenoxy group with a methyl ester, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to support researchers in leveraging this valuable synthetic intermediate.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid or crystalline solid with the chemical formula C₉H₁₀O₃.[1][2] It is soluble in many organic solvents but only slightly soluble in water.[1] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [3] |
| CAS Number | 2065-23-8 | [1][3] |
| Appearance | Colorless to pale yellow liquid or crystal | [1][2] |
| Boiling Point | 243-245 °C at 760 mmHg | [4][5] |
| Melting Point | 245 °C | [4] |
| Density | 1.149 g/mL at 25 °C | [5][6] |
| Refractive Index | 1.514 at 20 °C | [6] |
| Solubility | Slightly soluble in water | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, methylene protons, and methyl protons. | [7][8] |
| ¹³C NMR (in CDCl₃) | Resonances for carbonyl carbon, aromatic carbons, methylene carbon, and methyl carbon. | [7] |
| IR (liquid film) | Characteristic absorptions for C=O stretching, C-O stretching, and aromatic C-H stretching. | [7] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 166. | [3][7] |
Synthesis of this compound
This compound can be synthesized through several methods, with the most common being the Williamson ether synthesis followed by esterification, or a direct Williamson ether synthesis using a chloroacetate ester.
Williamson Ether Synthesis of Phenoxyacetic Acid
This two-step method first involves the synthesis of phenoxyacetic acid from phenol and chloroacetic acid, followed by esterification.
Experimental Protocol: Synthesis of Phenoxyacetic Acid
-
In a round-bottom flask, dissolve 4 g of potassium hydroxide (KOH) in 8 mL of water.[9]
-
Add 2 g of phenol to the flask and swirl until a homogenous solution is formed.[9]
-
Dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in a separate beaker under an ice water bath. Adjust the pH to 8-9 with a 30% sodium hydroxide (NaOH) solution to obtain a sodium chloroacetate solution.[10]
-
Add the sodium chloroacetate solution to the phenoxide solution.[10]
-
Heat the mixture to reflux at approximately 102 °C for 5 hours.[10]
-
After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 M hydrochloric acid (HCl), which will precipitate the phenoxyacetic acid.[10]
-
Filter the white precipitate, wash with dilute HCl, and dry. The crude product can be recrystallized from hot water to yield pure phenoxyacetic acid. A typical yield is around 75%.[10]
Esterification of Phenoxyacetic Acid
Experimental Protocol: Synthesis of this compound
-
In a three-necked flask, add 500 g of phenoxyacetic acid, 400 g of methanol, and 700 g of a suitable solvent like toluene or hexane.[11]
-
Add 2.5-9.5 g of an aluminum phosphate molecular sieve as a catalyst.[11]
-
Heat the mixture to reflux. During the reaction, methanol and a portion of the solvent can be removed by dehydration.[11]
-
After the reaction is complete (typically monitored by TLC), filter out the catalyst.[11]
-
The filtrate is then subjected to vacuum distillation to remove the solvent and any unreacted starting materials, yielding the final product, methyl phenoxyacetate. This method can produce the product with a purity of over 99%.[11]
Key Reactions of this compound
This compound serves as a versatile building block for a variety of chemical transformations.
Hydrolysis
The ester group can be easily hydrolyzed to yield phenoxyacetic acid, which is itself a valuable intermediate.
Experimental Protocol: Hydrolysis of this compound
-
To a solution of this compound in a suitable solvent such as methanol, add an aqueous solution of a strong base like sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the phenoxyacetic acid.
-
The solid product can then be collected by filtration, washed with water, and dried.
Amidation
This compound can react with amines to form the corresponding amides. This is a common step in the synthesis of various biologically active molecules.
Use in the Synthesis of Bioactive Molecules
Phenoxyacetic acid derivatives are key components in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Workflow: Synthesis of a Celecoxib Analog
Caption: Synthesis of a Celecoxib Analog.
A general strategy for synthesizing celecoxib analogs involves the condensation of a 1,3-diketone intermediate with a substituted hydrazine to form the pyrazole core. The phenoxyacetic acid moiety can be introduced at various stages, often by reacting a precursor with a phenoxyacetyl chloride. The inhibitory activities of some phenoxyacetic acid derivatives against COX enzymes are presented in Table 3.
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference(s) |
| 5c | - | - | 111.53 | [12] |
| 5d | - | - | - | [12] |
| 5f | - | 0.06 ± 0.01 | 133.34 | [12] |
| 7b | - | - | - | [12] |
| 10c | - | 0.07 ± 0.01 | - | [12] |
| 10f | - | 0.06 ± 0.01 | - | [12] |
| Celecoxib (Reference) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 | [12] |
| Mefenamic Acid (Reference) | 29.9 ± 0.09 | 1.98 ± 0.02 | - | [12] |
COX-2 Signaling Pathway
Caption: Simplified COX-2 Signaling Pathway.
This compound, or more commonly its corresponding acid chloride (phenoxyacetyl chloride), is a key precursor in the synthesis of the carbacephem antibiotic, loracarbef.[6] The phenoxyacetyl side chain is crucial for the antibiotic's activity.
Bacterial Cell Wall Synthesis and Inhibition by β-Lactams
Caption: Bacterial Cell Wall Synthesis Inhibition.
Conclusion
This compound is a foundational building block in organic synthesis, offering a gateway to a wide range of more complex and valuable molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for chemists in academia and industry. The applications of this compound in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and antibiotics, underscore its importance in drug discovery and development. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols and insights into the biological relevance of its derivatives, to aid researchers in harnessing the full potential of this versatile chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 5. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 6. フェノキシ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. Methyl phenoxyacetate(2065-23-8) 1H NMR spectrum [chemicalbook.com]
- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 10. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of Methyl 2-Phenoxyacetate
This technical guide provides a comprehensive overview of the solubility and stability of this compound. The information is curated for researchers, scientists, and professionals involved in drug development and other fields where this compound may be utilized.
Introduction
This compound (CAS No. 2065-23-8) is an organic compound with applications as a herbicide, in the fragrance industry, and as an intermediate in organic synthesis.[1][2] A thorough understanding of its solubility and stability is crucial for its formulation, storage, and application. This guide summarizes available data, provides detailed experimental protocols for its characterization, and presents logical workflows for these investigations.
Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and environmental fate.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Compound |
| Water | 25 | ~0.401 (4006 mg/L, estimated) | This compound |
| Water | 25 | Slightly soluble/Insoluble | This compound |
| Water | 25 | Limited/Poorly soluble | Ethyl phenoxyacetate[3] |
| Water | 25 | 0.207 (2070 mg/L) | Methyl phenylacetate[4][5] |
| Alcohol | Ambient | Soluble | This compound |
| Ethanol | Ambient | Soluble | Ethyl phenoxyacetate[3] |
| 60% Ethanol | Ambient | 1 mL in 6 mL | Methyl phenylacetate[6] |
| Diethyl Ether | Ambient | Soluble | Ethyl phenoxyacetate[3] |
| Acetone | Ambient | Soluble | Ethyl phenoxyacetate[3] |
| Organic Solvents | Ambient | Soluble | This compound[2] |
| Organic Solvents | Ambient | Very soluble | Methyl phenylacetate[4][7] |
Experimental Protocol for Solubility Determination (OECD 105 Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 105, "Water Solubility" (Flask Method), and can be applied to other solvents.[3][8]
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (analytical standard)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preliminary Test:
-
Add approximately 0.1 g of this compound to 10 mL of the solvent in a flask.
-
Shake at room temperature for 24 hours.
-
Visually inspect for undissolved particles. If the substance dissolves completely, repeat with a larger amount until saturation is evident. This helps to estimate the amount of substance needed for the definitive test.
-
-
Definitive Test:
-
Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent in a flask.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration does not change significantly between time points).
-
After reaching equilibrium, allow the mixture to stand at the test temperature to allow for the separation of undissolved solid.
-
Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the separation method does not alter the concentration or temperature of the sample.
-
Accurately dilute the saturated solution with the solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Calculate the solubility in g/100 mL or other appropriate units.
-
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of this compound using the flask method.
Stability Profile
The stability of this compound is a critical parameter for determining its shelf-life, storage conditions, and potential degradation pathways.
General Stability and Degradation
-
Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield phenoxyacetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.
-
Thermal Stability: Esters are generally stable at ambient temperatures but can undergo thermal decomposition at elevated temperatures.[9][10]
-
Photostability: Phenoxyacetic acid herbicides and their derivatives can undergo photodegradation in the presence of light.[11][12]
Quantitative Stability Data
Specific kinetic data for the degradation of this compound is scarce. The following table provides a summary of expected stability characteristics and data for related compounds.
| Condition | Parameter | Observation/Data | Compound |
| Hydrolysis | General | Susceptible to acid and base-catalyzed hydrolysis. | Esters in general |
| Neutral Hydrolysis | Generally slow for simple esters at ambient temperature. | Esters in general | |
| Alkaline Hydrolysis | The reaction is typically second-order. | Ethyl acetate[13] | |
| Thermal Stability | General | Stable at ambient temperatures. | Esters in general[9] |
| Decomposition | Aromatic esters generally degrade completely by 350 °C.[9] | Aromatic esters | |
| Photostability | General | Subject to photodegradation. | Phenoxyacetic acid herbicides[11] |
| Half-life | Vapor-phase 2,4-D has an estimated atmospheric half-life of about 19 hours due to reaction with hydroxyl radicals.[11] | 2,4-D (structurally related) |
Experimental Protocols for Stability Testing
The following protocols are based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[7]
Objective: To evaluate the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., pH 4, 7, and 9)
-
Acetonitrile or other suitable co-solvent
-
Temperature-controlled chambers or water baths
-
HPLC-UV or other suitable analytical instrument
Procedure:
-
Prepare solutions of this compound in the different buffer solutions. A small amount of a co-solvent like acetonitrile may be used to ensure initial dissolution, but its concentration should be kept low.
-
Store the solutions in sealed containers at a constant temperature (e.g., 25 °C and an accelerated temperature like 40 °C).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
Immediately quench any further reaction if necessary (e.g., by neutralization or dilution in a cold mobile phase).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products (e.g., phenoxyacetic acid).
-
Plot the concentration of this compound versus time for each pH and temperature.
-
Determine the degradation kinetics (e.g., first-order or pseudo-first-order) and calculate the rate constant (k) and half-life (t½) at each condition.
Objective: To assess the effect of light on the stability of this compound.[4][5]
Materials:
-
This compound (as a solid or in solution)
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (a cool white fluorescent lamp and a near-UV lamp).
-
Control samples protected from light (e.g., wrapped in aluminum foil).
-
Transparent containers (e.g., quartz cuvettes or glass vials).
-
HPLC-UV or other suitable analytical instrument.
Procedure:
-
Expose samples of this compound (solid and/or in solution) to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, store control samples under the same conditions but protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples for any changes in physical properties (e.g., appearance, color) and for the assay of this compound and the formation of degradation products using a validated stability-indicating HPLC method.
-
Compare the results from the exposed and control samples to determine the extent of photodegradation.
Workflow for Stability Testing:
Caption: General workflow for conducting stability studies on this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided information on related compounds and the detailed experimental protocols based on international guidelines offer a robust framework for its characterization. For researchers and professionals in drug development and other scientific fields, these methodologies will be instrumental in generating the necessary data for formulation development, stability assessment, and regulatory submissions. Further experimental work is encouraged to establish a more complete and specific physicochemical profile of this compound.
References
- 1. ethyl phenoxyacetate, 2555-49-9 [thegoodscentscompany.com]
- 2. 2-Methyl-4-chlorophenoxyacetic acid CAS#: 94-74-6 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. alignchemical.com [alignchemical.com]
- 5. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 6. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl phenyl acetate | 101-41-7 | Methyl A-toluate; Methyl benzylformate [ottokemi.com]
- 8. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM | MDPI [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. personal.colby.edu [personal.colby.edu]
Methyl 2-Phenoxyacetate: A Toxicological Profile and Data Gap Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-phenoxyacetate is a chemical compound with applications as a herbicide, in the fragrance and flavor industry, and as a synthetic building block for pharmaceuticals and agrochemicals.[1][2][3][4] Despite its industrial use, a comprehensive public toxicological profile for this compound is notably absent. Multiple sources indicate that the toxicological properties of this substance have not been fully investigated, presenting a significant data gap for a complete risk assessment.[5] This technical guide synthesizes the currently available safety and hazard information for this compound, identifies the critical missing data, and outlines the standard experimental protocols that would be necessary to establish a thorough toxicological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2065-23-8 | [5][6] |
| Molecular Formula | C₉H₁₀O₃ | [5][6] |
| Molecular Weight | 166.18 g/mol | [5][6] |
| Appearance | Colorless to slightly yellow liquid; white solid below 30°C | [4][5] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [2][5] |
| Boiling Point | 245 °C at 760 mmHg | [2] |
| Density | 1.15 g/cm³ (at 18 °C) | [5] |
Hazard Identification and Safety
The primary hazards identified for this compound are related to irritation.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [6] |
Standard safety precautions when handling this compound include using personal protective equipment such as gloves, safety goggles, and respiratory protection, and ensuring adequate ventilation.[5][7] In case of exposure, immediate flushing of the affected area with water is recommended, and medical attention should be sought.[5]
Toxicological Data: A Landscape of Gaps
A thorough review of publicly available literature and safety data sheets reveals a significant lack of quantitative toxicological data for this compound. Key toxicological endpoints have not been determined, as summarized in Table 3.
Table 3: Summary of Available and Missing Toxicological Data
| Toxicological Endpoint | Data Availability | Reference(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Determined | [8] |
| Skin Corrosion/Irritation | Causes skin irritation | [6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [6][7] |
| Respiratory or Skin Sensitization | No Information Available | [7] |
| Germ Cell Mutagenicity | No Information Available | [7] |
| Carcinogenicity | Not Considered Carcinogenic (Basis for conclusion not provided) | [7] |
| Reproductive Toxicity | No Information Available | - |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [6] |
| Specific Target Organ Toxicity (Repeated Exposure) | No Information Available | - |
| Aspiration Hazard | No Information Available | [7] |
Bridging the Data Gaps: Recommended Experimental Protocols
To establish a comprehensive toxicological profile for this compound, a suite of standardized in vitro and in vivo studies would be required. The following sections detail the general methodologies for these key experiments.
Acute Toxicity Testing
The experimental workflow for determining acute toxicity is outlined below.
Caption: Workflow for Acute Toxicity Testing.
Methodology:
-
Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50) following oral, dermal, or inhalation exposure.
-
Animal Model: Typically rats or mice.
-
Procedure: A single high dose of this compound would be administered to animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed.
-
Guidelines: OECD Test Guidelines 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity).
Genotoxicity Assays
A standard battery of tests is required to assess the genotoxic potential of a substance.
Caption: Standard Genotoxicity Assay Battery.
Methodologies:
-
Ames Test (OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Micronucleus Test (OECD 487): Mammalian cells are exposed to this compound to assess for the presence of micronuclei, which are indicative of chromosomal damage.
-
In Vivo Comet Assay: This assay would be conducted in a rodent model to detect DNA strand breaks in cells from various organs, providing a more comprehensive picture of potential genotoxicity in a whole organism.[9][10]
Reproductive and Developmental Toxicity Screening
To evaluate the potential effects on reproductive function and developing offspring, a screening study is an essential first step.
Caption: Workflow for Reproductive Toxicity Screening.
Methodology (Based on OECD Guideline 421):
-
Objective: To provide an initial assessment of potential effects on male and female reproductive performance and on the development of offspring.[11]
-
Animal Model: Typically rats.
-
Procedure: Male and female animals are dosed with this compound for a period before mating, during mating, and for females, throughout gestation and lactation. Endpoints such as fertility, gestation length, litter size, and offspring survival and growth are evaluated.
Potential Mechanism of Action and Signaling Pathways
While the specific molecular targets for the toxicity of this compound in mammals are not well-defined, its use as a herbicide suggests a mechanism related to auxin activity in plants.[3] Auxin-type herbicides mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of the plant. In mammals, high doses of some phenoxy herbicides have been associated with a range of effects, but a clear signaling pathway for this compound has not been elucidated. Further research would be required to investigate potential pathways, which might include oxidative stress, endocrine disruption, or other cellular processes.
Conclusion
The toxicological profile of this compound is incomplete, with significant data gaps for key endpoints such as acute toxicity, genotoxicity, and reproductive toxicity. The available information indicates that it is an irritant to the skin, eyes, and respiratory system. To conduct a thorough risk assessment for human health and the environment, a comprehensive set of toxicological studies following established international guidelines is necessary. The experimental workflows outlined in this guide provide a roadmap for generating the data required to fill the existing knowledge gaps. Researchers and drug development professionals should exercise caution when handling this compound, adhering to all recommended safety precautions, until a more complete toxicological profile is established.
References
- 1. This compound | High-Purity | For RUO [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]
- 4. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 5. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. nationalacademies.org [nationalacademies.org]
methyl 2-phenoxyacetate use as a fragrance ingredient
An In-depth Technical Guide on Methyl 2-Phenoxyacetate for Fragrance Applications
Introduction
This compound (CAS No. 2065-23-8) is an aromatic ester with the chemical formula C₉H₁₀O₃.[1][2] It is a colorless to pale yellow liquid at temperatures above 30°C and a white solid below this temperature.[3] While it is utilized as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its application as a fragrance ingredient is subject to some debate.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and safety evaluation, tailored for researchers and professionals in the chemical and fragrance industries.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and quality control.
| Property | Value | Reference(s) |
| CAS Number | 2065-23-8 | [1][2][4][5] |
| Molecular Formula | C₉H₁₀O₃ | [1][4][5] |
| Molecular Weight | 166.17 g/mol | [2][4][6] |
| Appearance | Clear colorless to pale yellow liquid (≥ 30°C) or white solid (< 30°C) | [1][3] |
| Boiling Point | 243 °C to 245 °C at 760 mmHg | [1][7] |
| Density | 1.149 g/mL at 25 °C | [3][6] |
| Specific Gravity | 1.147 to 1.151 @ 20.00 °C | [4] |
| Refractive Index | 1.514 to 1.517 @ 20.00 °C | [4][6] |
| Flash Point | 235.00 °F (112.78 °C) TCC | [4] |
| Vapor Pressure | 0.0294 mmHg at 25°C | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |
| LogP | 1.41 | [1] |
| EINECS Number | 218-176-4 | [1][2][4] |
Olfactive Profile and Use in Fragrance
This compound is noted for having a faint, sweet odor.[1] It is listed as a fragrance and flavor ingredient in some chemical databases.[1] However, other industry resources explicitly state a recommendation for "not for fragrance use".[4] This suggests that while it may possess aromatic properties, its primary application is not in perfumery, possibly due to stability, performance, or safety considerations that favor other materials. Its main utility lies in serving as a precursor or building block for more complex molecules in the pharmaceutical and agrochemical sectors.[1] For instance, it has been used as an acylating agent in the synthesis of the antibiotic loracarbef.[3][6]
Synthesis of this compound
This compound is typically synthesized via a nucleophilic substitution reaction, specifically the Williamson ether synthesis, where a phenoxide ion reacts with a methyl haloacetate. Several laboratory-scale protocols have been documented.
Experimental Protocol 1: Synthesis using Methyl Bromoacetate
This protocol utilizes methyl bromoacetate and phenol in the presence of potassium carbonate and potassium iodide.[3]
Reagents and Materials:
-
Methyl bromoacetate (10 mL, 105.6 mmol)
-
Phenol (9.9380 g, 105.6 mmol)
-
Potassium carbonate (K₂CO₃) (21.89 g, 158 mmol)
-
Potassium iodide (KI) (5 g, 30 mmol)
-
Acetone (250 mL)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl bromoacetate and phenol in 250 mL of acetone in a reaction flask.
-
Add potassium carbonate and potassium iodide to the mixture.
-
Heat the mixture to reflux with stirring and maintain for 12 hours (overnight).
-
After cooling, filter the mixture to remove solid inorganic salts.
-
Concentrate the resulting solution in vacuo to remove the acetone.
-
Add 200 mL of deionized water to the residue.
-
Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the ethyl acetate in vacuo to yield the final product as a slightly yellow liquid (reported yield: 80%).[3]
Experimental Protocol 2: Synthesis using Methyl Chloroacetate
This method employs methyl chloroacetate as the alkylating agent.[1][3]
Reagents and Materials:
-
Phenol (9.4 g)
-
Methyl chloroacetate (11.9 g)
-
Potassium carbonate (K₂CO₃) (20.7 g)
-
N,N-dimethylformamide (DMF) (100 µL)
-
Ice water
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve phenol in DMF and sequentially add methyl chloroacetate and potassium carbonate.
-
Heat the reaction mixture to 50 °C and stir continuously for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 300 mL of ice water to the reaction system.
-
Extract the aqueous phase twice with 200 mL of ethyl acetate.
-
Combine the organic phases and wash three times with 400 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the residue by silica gel column chromatography to obtain the final product (reported yield: 92.0%).[3]
Caption: General experimental workflow for the synthesis and purification of this compound.
Safety and Regulatory Information
A comprehensive safety assessment is critical for any chemical ingredient. While a specific, detailed toxicological report from bodies like the Research Institute for Fragrance Materials (RIFM) for this compound was not found in the public domain, GHS hazard classifications provide initial guidance. The general workflow for a fragrance ingredient safety assessment involves a battery of tests and data analysis, often using read-across data from structurally similar molecules.[8][9]
GHS Hazard Information
| Hazard Code | Description | Reference(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Precautionary Statements: Users should adhere to standard laboratory safety protocols, including wearing personal protective equipment (gloves, eye protection) to avoid skin and eye contact.[4][6] Standard precautionary statements include S24/25 (Avoid contact with skin and eyes) and S02 (Keep out of the reach of children).[4]
Caption: Logical workflow for a typical fragrance ingredient safety and risk assessment process.
Regulatory Status
This compound is listed on several chemical inventories, including the TSCA (Toxic Substances Control Act) in the US and is registered under REACH in Europe.[2][4] This indicates its use in industrial applications is regulated.
Conclusion
This compound is a well-characterized chemical compound with established synthesis routes and defined physicochemical properties. While it possesses a faint, sweet aroma, its primary role is that of a chemical intermediate rather than a direct fragrance ingredient, a status underscored by explicit industry recommendations against its use in fragrance formulations. For researchers and drug development professionals, its value lies in its utility as a versatile building block for creating more complex target molecules. Any potential consideration for its use in consumer applications would necessitate a thorough, modern safety assessment following established industry workflows.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 4. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 5. keyorganics.net [keyorganics.net]
- 6. フェノキシ酢酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methyl phenoxyacetate CAS#: 2065-23-8 [m.chemicalbook.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Environmental Fate of Methyl 2-Phenoxyacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the environmental fate of methyl 2-phenoxyacetate is scarce in publicly available literature. This guide summarizes the available physicochemical properties of this compound and provides a comprehensive overview of the environmental fate of structurally similar and well-studied phenoxyacetic acid herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). This information is presented as a surrogate to infer the potential environmental behavior of this compound, and this limitation should be considered when interpreting the data.
Introduction
This compound is a chemical compound with applications in various industries, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its environmental fate—what happens to it when it enters the environment—is crucial for assessing its potential risks and ensuring its safe use. The environmental fate of a chemical is governed by a combination of its physical and chemical properties and its interactions with environmental compartments such as soil, water, and air, as well as with biota.
This technical guide provides an in-depth overview of the known properties of this compound and the established environmental fate of related phenoxyacetic acid herbicides. It covers key processes including biodegradation, abiotic degradation (hydrolysis and photodegradation), soil sorption and mobility, and potential ecotoxicological effects. Detailed experimental protocols for studying these processes, based on methodologies applied to related compounds, are also provided.
Physicochemical Properties of this compound
The physicochemical properties of a compound are fundamental to predicting its environmental behavior. For instance, water solubility influences its potential for transport in surface and groundwater, while vapor pressure determines its likelihood of volatilizing into the atmosphere.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2065-23-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀O₃ | [1][2][5] |
| Molecular Weight | 166.17 g/mol | [1][2][5] |
| Appearance | Colorless to slightly yellow liquid or solid (depending on temperature) | [1][4] |
| Boiling Point | 243-245 °C | [2][3] |
| Density | ~1.149 g/mL at 25 °C | [1][2] |
| Water Solubility | Slightly soluble | [2][4] |
| logP (Octanol-Water Partition Coefficient) | 1.41 | [1][4] |
| Vapor Pressure | 0.0294 mmHg at 25°C | [4] |
Environmental Fate of Phenoxyacetic Acid Herbicides (as Surrogates)
Due to the limited data on this compound, this section details the environmental fate of the closely related and extensively studied phenoxyacetic acid herbicides, MCPA and 2,4-D. It is anticipated that this compound will exhibit broadly similar environmental behavior, although the rates of these processes may differ.
Biodegradation
Biodegradation is a primary mechanism for the dissipation of phenoxyacetic acid herbicides in the environment. Soil microorganisms utilize these compounds as a source of carbon and energy, breaking them down into simpler, less toxic substances.
The biodegradation of phenoxy herbicides is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the composition of the microbial community.[6] Optimal conditions for microbial activity, such as neutral to slightly alkaline pH and temperatures between 30°C and 40°C, generally lead to faster degradation.[6]
Biodegradation Pathway:
The microbial degradation of phenoxyacetic acids typically involves the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring. This process ultimately leads to the formation of intermediates of central metabolic pathways.
Abiotic Degradation
Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis would involve the cleavage of the ester bond to form phenoxyacetic acid and methanol. The rate of hydrolysis is dependent on pH and temperature. While specific data for this compound is unavailable, ester hydrolysis is a well-understood process.
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aqueous solutions, phenoxyacetic acids can be degraded by UV radiation, although this process is generally slower than biodegradation. The presence of photosensitizing substances in the water can enhance the rate of photodegradation.
Soil Sorption and Mobility
The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. Compounds with high sorption coefficients are less mobile and less likely to leach into groundwater. The primary soil components that influence the sorption of organic compounds are organic matter and clay content.
For phenoxyacetic acids, which are weak acids, soil pH is a critical factor. At typical environmental pH values, these compounds exist predominantly in their anionic form, which is more water-soluble and less strongly adsorbed to negatively charged soil particles. Consequently, they are generally considered to have low to moderate mobility in soil.
The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. While a specific Koc for this compound is not available, a calculated ACD/KOC (pH 7.4) of 139.16 suggests it would have moderate mobility.[4]
Experimental Protocols
This section outlines generalized experimental protocols for assessing the key environmental fate processes for a compound like this compound, based on standard methodologies used for other phenoxy herbicides.
Biodegradation Study
Objective: To determine the rate and extent of biodegradation in soil or water.
Methodology:
-
Test System: Prepare microcosms using environmentally relevant soil or water samples.
-
Test Substance Application: Apply a known concentration of ¹⁴C-labeled this compound to the test systems.
-
Incubation: Incubate the microcosms under controlled conditions (temperature, moisture, light).
-
Sampling: Collect samples at regular intervals.
-
Analysis: Extract the parent compound and its degradation products from the samples. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and major metabolites. Mineralization to ¹⁴CO₂ can be determined by trapping the evolved gas.
-
Data Analysis: Calculate the degradation half-life (DT₅₀) of the parent compound.
Soil Sorption/Desorption Study (Batch Equilibrium Method)
Objective: To determine the soil sorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).
Methodology:
-
Soil Selection: Use a range of well-characterized soils with varying organic carbon content, clay content, and pH.
-
Test Solution: Prepare a solution of the test substance in 0.01 M CaCl₂.
-
Equilibration: Add the test solution to soil samples in centrifuge tubes and shake for a predetermined time to reach equilibrium.
-
Separation: Centrifuge the samples to separate the soil and aqueous phases.
-
Analysis: Determine the concentration of the test substance in the aqueous phase using a suitable analytical method (e.g., LC-MS/MS). The amount sorbed to the soil is calculated by the difference from the initial concentration.
-
Data Analysis: Calculate the Kd and Koc values. For desorption, the supernatant is replaced with a fresh CaCl₂ solution, and the process is repeated.
Ecotoxicological Profile
There is limited specific ecotoxicological data available for this compound. The toxicological properties of this substance have not been fully investigated.[2] However, it may cause skin, eye, and respiratory tract irritation.[2] For related phenoxy herbicides like 2,4-D, a large body of ecotoxicological data exists, indicating varying levels of toxicity to different aquatic and terrestrial organisms.
Analytical Methods
The determination of this compound and its potential degradation products in environmental matrices like soil and water typically requires sensitive and selective analytical methods.
For water samples, direct injection into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system can be used for quantification.[7] For soil samples, an extraction step is necessary prior to analysis. This often involves extraction with an alkaline solution, followed by acidification and clean-up using Solid-Phase Extraction (SPE).[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, though it may require a derivatization step to convert the acidic metabolites to more volatile forms.[9]
Conclusion
While a comprehensive environmental fate profile for this compound is not yet established due to a lack of specific studies, its structural similarity to well-characterized phenoxyacetic acid herbicides allows for informed predictions of its likely behavior. It is expected to undergo biodegradation in soil and water, with hydrolysis of the ester group being a key initial step. Its mobility in soil is predicted to be moderate.
Further experimental studies are essential to definitively determine the environmental fate and potential risks of this compound. The protocols and data presented in this guide for related compounds provide a strong foundation for designing and conducting such research. This will enable a more complete and accurate risk assessment for this compound.
References
- 1. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 2. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prakritimitrango.com [prakritimitrango.com]
- 7. researchgate.net [researchgate.net]
- 8. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjsocmed.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 2-phenoxyacetate: An Application Note and Experimental Protocol
Abstract
This document provides a detailed experimental protocol for the synthesis of methyl 2-phenoxyacetate, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary method described is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[2][3][4] This protocol outlines the reaction of phenol with a methyl haloacetate in the presence of a base. Variations of this procedure using different reagents and reaction conditions are presented to offer flexibility based on available laboratory resources. Additionally, an alternative method involving the esterification of phenoxyacetic acid is briefly discussed. All quantitative data is summarized for easy comparison, and a detailed workflow diagram is provided for clarity.
Introduction
This compound is a chemical compound with applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and herbicides.[1] The most common and efficient method for its preparation is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[2][3] In this specific application, a phenoxide ion, generated by the deprotonation of phenol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of a methyl haloacetate to form the desired ether linkage.[2] Key parameters influencing the success of this synthesis include the choice of base, solvent, and reaction temperature. This note details several effective protocols and provides the necessary information for their successful implementation in a laboratory setting.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound, allowing for a direct comparison of different methodologies.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Reactant 1 | Phenol | Phenol | Phenoxyacetic Acid |
| Reactant 2 | Methyl Chloroacetate | Methyl Bromoacetate | Methanol |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) | Not Applicable (Catalyst) |
| Catalyst | Not Applicable | Potassium Iodide (KI) | Aluminum Phosphate Molecular Sieve |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone | Toluene or Hexanaphthene |
| Reaction Temp. | 50 °C | Reflux | 95-105 °C |
| Reaction Time | 12 hours | Overnight | 12-15 hours |
| Yield | 92.0%[5] | 80%[5] | >99.0% Purity (Yield ~94%)[6] |
| Purification | Silica Gel Column Chromatography[5] | Extraction and concentration in vacuo[5] | Distillation[6] |
Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis using Methyl Chloroacetate
This protocol is based on the reaction of phenol and methyl chloroacetate in the presence of potassium carbonate.[5]
Materials:
-
Phenol (9.4 g)
-
Methyl chloroacetate (11.9 g)
-
Potassium carbonate (20.7 g)
-
N,N-Dimethylformamide (DMF, 100 µL)
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
Dissolve 9.4 g of phenol in 100 µL of N,N-dimethylformamide in a suitable reaction flask.
-
Sequentially add 11.9 g of methyl chloroacetate and 20.7 g of potassium carbonate to the flask.
-
Heat the reaction mixture to 50 °C and stir continuously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, add 300 mL of ice water to the reaction mixture.
-
Extract the aqueous phase twice with 200 mL of ethyl acetate.
-
Combine the organic phases and wash them three times with 400 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and then filter.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain the final product.[5]
Protocol 2: Synthesis via Williamson Ether Synthesis using Methyl Bromoacetate
This protocol utilizes methyl bromoacetate as the alkylating agent and includes a catalytic amount of potassium iodide.[5]
Materials:
-
Phenol (9.9380 g)
-
Methyl bromoacetate (10 mL)
-
Potassium carbonate (21.89 g)
-
Potassium iodide (5 g)
-
Acetone (250 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Dissolve methyl bromoacetate (10 mL) and phenol (9.9380 g) in 250 mL of acetone in a round-bottom flask.
-
Add potassium carbonate (21.89 g) and potassium iodide (5 g) to the solution.
-
Heat the mixture to reflux with stirring and maintain for overnight.
-
After the reaction is complete, filter the mixture and concentrate the resulting solution in vacuo.
-
Add 200 mL of deionized water to the residue.
-
Extract the reaction mixture three times with 50 mL of ethyl acetate.
-
Combine the ethyl acetate layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove all ethyl acetate in vacuo to yield the product as a slightly yellow liquid.[5]
Reaction Workflow and Logic
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the Williamson ether synthesis. The choice between methyl chloroacetate and methyl bromoacetate as the alkylating agent may depend on availability and cost, with both providing good to excellent yields. The protocol using methyl chloroacetate in DMF at a controlled temperature of 50 °C resulted in a higher reported yield. For syntheses starting from phenoxyacetic acid, esterification with methanol over a solid acid catalyst presents a high-purity alternative. The provided protocols and workflow diagram offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.
References
Application Notes and Protocols for the Quantification of Methyl 2-Phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of methyl 2-phenoxyacetate in various samples. The protocols are designed to ensure accuracy, precision, and reliability of results, critical for research, quality control, and drug development.
Introduction
This compound is a chemical compound used as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] Accurate quantification is essential for process monitoring, quality assurance of final products, and in toxicological or environmental studies. The primary analytical techniques for the quantification of this compound and related phenoxyacetic acid derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[2][3][4]
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This note describes a reversed-phase HPLC method for the quantitative determination of this compound. This method is suitable for purity assessment and quantification in bulk drug substances and intermediates.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), an autosampler, and a data acquisition system.[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water, with 0.1% formic or phosphoric acid to improve peak shape.[5] The mobile phase should be filtered and degassed prior to use.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 254 nm, which is a common wavelength for aromatic compounds.[2]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.[2][4]
3. Sample Preparation:
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2][4]
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 100 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2][4]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to ensure system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.[4]
-
Inject the sample solution.
-
The concentration of this compound in the sample is determined by comparing its peak area to that of the standard solution.
Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method.
| Parameter | Typical Specification |
| Specificity | No interference from blank or placebo at the retention time of the analyte.[2] |
| Linearity | R² > 0.999 over a specified concentration range. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[5] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[5] |
| Robustness | Method remains unaffected by small, deliberate variations in parameters. |
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Application Note 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This note details a GC-MS method for the quantification of this compound. GC-MS is highly sensitive and selective, making it ideal for analyzing complex matrices and for trace-level quantification.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a TraceGOLD TG-5MS or equivalent.[6]
-
Injection Mode: Splitless injection is often used for trace analysis.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250-280°C.
-
MS Conditions: Electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
2. Reagents and Materials:
-
Methylene chloride or Ethyl acetate (GC grade)
-
This compound reference standard (purity ≥ 99.5%)
-
Internal Standard (IS): A compound with similar chemical properties but a different retention time, such as a deuterated analog or a structurally related compound.
3. Sample Preparation:
-
Standard Solution (e.g., 1 µg/mL): Prepare a stock solution of the reference standard in the chosen solvent. Create a series of working standards by serial dilution. Spike with the internal standard.[6]
-
Sample Solution: The sample preparation will depend on the matrix.
-
For liquid samples: A liquid-liquid extraction (LLE) with a solvent like ethyl acetate may be necessary.[3]
-
For solid samples: Soxhlet extraction or ultrasonic-assisted extraction may be employed.
-
For air samples: Collection on a sorbent tube (e.g., activated charcoal) followed by solvent desorption.[8]
-
After extraction, the sample extract is spiked with the internal standard.
-
4. Analysis Procedure:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
The concentration of this compound is determined using the calibration curve based on the ratio of the analyte peak area to the internal standard peak area.
Method Validation Parameters
| Parameter | Typical Specification |
| Linearity | R² > 0.99 over the calibration range. |
| Accuracy (Recovery) | 80% to 120% for complex matrices.[3] |
| Precision (%RSD) | ≤ 15% for complex matrices.[3] |
| Limit of Detection (LOD) | Dependent on the matrix and instrumentation, can be in the ng/mL to µg/mL range.[3][9] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. |
Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Summary of Quantitative Data
The following table summarizes typical performance characteristics of the described analytical methods for phenoxyacetic acid derivatives, which are applicable to this compound.
| Analytical Method | Analyte Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (%RSD) |
| HPLC-UV [2] | Bulk Drug | Not explicitly stated | Not explicitly stated | Not explicitly stated | < 2.0% |
| GC-MS (Esterification) [3] | Human Urine | Approx. 0.1 µg/mL | Not explicitly stated | 95-103% | As high as 14.3% |
| GC-MS (Silylation) [3] | Human Urine | Not explicitly stated | Not explicitly stated | 94-99% | As high as 7.3% |
| GC-FID [3] | Air | 0.40 ng per injection | Not explicitly stated | 98.8% | Not explicitly stated |
| GC-MS (SIM) [9] | Urine/Serum | 10 ng/mL | 0.20 µg/mL | Not explicitly stated | Not explicitly stated |
Note: The performance of any analytical method is highly dependent on the specific instrumentation, sample matrix, and validation protocol. The values presented here are for illustrative purposes.
References
- 1. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 9. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-Phenoxyacetate as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard (IS) is a critical practice to ensure accuracy and precision. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. This allows for the correction of variations that may occur during sample preparation, injection, and instrument response. Methyl 2-phenoxyacetate is a suitable candidate for use as an internal standard in the analysis of a variety of aromatic and ester-containing compounds due to its chemical stability, appropriate volatility, and distinct mass spectrum.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS analysis. It is intended to guide researchers, scientists, and drug development professionals in the development and validation of robust quantitative methods.
Physicochemical Properties of this compound
A thorough understanding of the properties of an internal standard is crucial for its effective implementation.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Boiling Point | 243 °C | [3] |
| Density | 1.149 g/mL at 25 °C | [3] |
| CAS Number | 2065-23-8 | [1][2] |
| Kovats Retention Index (Standard Non-polar Column) | 1260 - 1271 | [2] |
Hypothetical Application: Quantification of Phenoxy Herbicides in Environmental Samples
For the purpose of these application notes, we will consider a hypothetical scenario: the quantitative analysis of two common phenoxy herbicides, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-Chloro-2-methylphenoxyacetic acid (MCPA), in water samples. Due to the acidic nature of these herbicides, a derivatization step to form their methyl esters is required prior to GC-MS analysis. This compound serves as an excellent internal standard for this application due to its structural similarity to the methylated analytes.
Experimental Protocols
Preparation of Standard Solutions
a. Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of each analyte (2,4-D and MCPA) and the internal standard (this compound) into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark. These stock solutions are stable for at least 6 months when stored at -20 °C.
b. Intermediate Standard Solution (100 µg/mL):
-
Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with methanol.
c. Calibration Standards (0.1 - 10 µg/mL):
-
Prepare a series of calibration standards by appropriate serial dilutions of the intermediate standard solution with methanol.
-
To each calibration standard, add a fixed concentration of the internal standard, this compound (e.g., 1 µg/mL).
Sample Preparation and Derivatization
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample to achieve a final concentration of 1 µg/mL.
-
Extraction:
-
Acidify the sample to pH 2 with concentrated sulfuric acid.
-
Perform a liquid-liquid extraction by adding 20 mL of dichloromethane to the sample in a separatory funnel and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
Combine the organic extracts.
-
-
Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1 mL.
-
Derivatization:
-
Add 2 mL of a derivatizing agent such as BF₃-methanol (14% w/v).
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 5 mL of saturated sodium bicarbonate solution to neutralize the excess reagent.
-
Extract the methylated derivatives with 2 mL of hexane.
-
Collect the hexane layer for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be adapted for this analysis.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is employed. The characteristic ions for the methylated analytes and the internal standard are monitored.
| Compound | Retention Time (min) (Hypothetical) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Methyl 2,4-Dichlorophenoxyacetate | 12.5 | 234 | 175 | 199 |
| Methyl 4-Chloro-2-methylphenoxyacetate | 11.8 | 214 | 141 | 155 |
| This compound (IS) | 10.2 | 107 | 166 | 77 |
Note: The retention times are hypothetical and will vary depending on the specific GC column and conditions used. The quantifier and qualifier ions for this compound are based on its known mass spectrum[2].
Data Analysis and Quantitative Results
The concentration of the analytes in the samples is determined by constructing a calibration curve. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards.
Hypothetical Calibration Data
| Analyte Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 2,4-D Methyl Ester | |||
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 78,000 | 1,020,000 | 0.076 |
| 1.0 | 155,000 | 990,000 | 0.157 |
| 5.0 | 760,000 | 1,010,000 | 0.752 |
| 10.0 | 1,520,000 | 995,000 | 1.528 |
| MCPA Methyl Ester | |||
| 0.1 | 18,000 | 1,000,000 | 0.018 |
| 0.5 | 92,000 | 1,020,000 | 0.090 |
| 1.0 | 185,000 | 990,000 | 0.187 |
| 5.0 | 910,000 | 1,010,000 | 0.901 |
| 10.0 | 1,830,000 | 995,000 | 1.839 |
Hypothetical Sample Analysis Results
| Sample ID | Peak Area (2,4-D Methyl Ester) | Peak Area (MCPA Methyl Ester) | Peak Area (IS) | Area Ratio (2,4-D/IS) | Conc. 2,4-D (µg/mL) | Area Ratio (MCPA/IS) | Conc. MCPA (µg/mL) |
| River Water A | 45,000 | 65,000 | 980,000 | 0.046 | 0.30 | 0.066 | 0.35 |
| Wastewater Effluent B | 120,000 | 150,000 | 1,050,000 | 0.114 | 0.74 | 0.143 | 0.76 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of phenoxy herbicides using this compound as an internal standard.
References
- 1. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aet.irost.ir [aet.irost.ir]
- 3. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-Phenoxyacetate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-phenoxyacetate is a chemical compound belonging to the phenoxyacetic acid class of molecules. While it is utilized as a versatile building block in the synthesis of pharmaceuticals and fragrances, its primary relevance in agrochemical research stems from its close structural relationship to phenoxy herbicides.[1] This class of herbicides acts as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in broadleaf weeds.[1][2] this compound itself is considered to have herbicidal properties and is used in the synthesis of more complex agrochemicals.[1] It is often considered a pro-herbicide, where the methyl ester is hydrolyzed in planta to the biologically active phenoxyacetic acid. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound in an agrochemical research context.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Below are two common laboratory-scale protocols.
Protocol 1: Williamson Ether Synthesis using Methyl Bromoacetate
This method involves the reaction of phenol with methyl bromoacetate in the presence of a weak base.
Materials:
-
Phenol
-
Methyl bromoacetate
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolve phenol (9.94 g, 105.6 mmol) and methyl bromoacetate (10 mL, 105.6 mmol) in 250 mL of acetone in a round-bottom flask.
-
Add potassium carbonate (21.89 g, 158 mmol) and potassium iodide (5 g, 30 mmol) to the mixture.
-
Heat the mixture to reflux and stir overnight.
-
After cooling to room temperature, filter the mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Add 200 mL of deionized water to the residue and extract the aqueous phase three times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the ethyl acetate layer over anhydrous magnesium sulfate and filter.
-
Remove the ethyl acetate under reduced pressure to obtain this compound as a slightly yellow liquid. The expected yield is approximately 80%.[3]
Protocol 2: Esterification of Phenoxyacetic Acid
This protocol involves the direct esterification of phenoxyacetic acid with methanol using a solid acid catalyst.
Materials:
-
Phenoxyacetic acid
-
Methanol
-
Aluminum phosphate molecular sieve (catalyst)
-
Toluene (or benzene, or cyclohexane)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a three-necked flask, combine phenoxyacetic acid (500 g), methanol (400 g), aluminum phosphate molecular sieve (3.8 g), and toluene (680 g).
-
Heat the reaction mixture to 95°C and reflux for 15 hours, removing water as it forms.
-
Reclaim methanol and a portion of the toluene by distillation.
-
Cool the reaction mixture and filter to remove the catalyst.
-
Wash the organic phase once with 10% sodium carbonate solution and then once with deionized water.
-
Separate the organic layer and remove the toluene under reduced pressure.
-
Purify the final product by vacuum distillation to obtain this compound with a purity of >99%.[4][5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Synthetic Auxin Herbicide
This compound is believed to act as a pro-herbicide. The ester linkage is readily hydrolyzed by esterases within the plant to release phenoxyacetic acid, the active herbicidal molecule. Phenoxyacetic acid mimics the plant hormone auxin (IAA). At high concentrations, this synthetic auxin disrupts normal plant growth processes, leading to epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death. This mode of action is particularly effective against broadleaf weeds, while monocots like grasses show a higher tolerance.
The molecular mechanism of auxin and auxinic herbicides involves the SCF-TIR1/AFB ubiquitin ligase complex. The auxin molecule acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of these repressors allows for the expression of auxin-responsive genes, which, at the high concentrations induced by herbicides, leads to the phytotoxic effects.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Biological Activity Assessment
The following protocols are designed to assess the herbicidal and plant growth regulatory effects of this compound.
Pre-Emergence Herbicidal Activity Bioassay
This assay evaluates the effect of the compound on seed germination and early seedling growth when applied to the soil before weed emergence.
Materials:
-
Test compound: this compound
-
Solvent: Acetone or ethanol
-
Surfactant (e.g., Tween 20)
-
Pots (10-15 cm diameter)
-
Standard potting mix (sandy loam)
-
Seeds of indicator species (e.g., Amaranthus retroflexus (redroot pigweed), Lepidium sativum (cress))
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions to establish a dose-response curve. A typical range might be 0.1, 1, 10, 100, and 1000 mg/L. Include a solvent-only control. Add a surfactant to each solution at a final concentration of 0.1% (v/v).
-
Soil Treatment: Fill pots with a consistent amount of potting mix. Apply the prepared herbicide solutions evenly to the soil surface.
-
Sowing: Sow a predetermined number of seeds of the indicator species in each pot at a uniform depth.
-
Incubation: Place the pots in a controlled environment with appropriate light, temperature, and humidity for the chosen plant species. Water the pots as needed.
-
Data Collection: After a set period (e.g., 14-21 days), assess the following parameters:
-
Germination percentage
-
Seedling survival rate
-
Shoot and root length
-
Fresh and dry weight of seedlings
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for each parameter using appropriate statistical software.
Post-Emergence Herbicidal Activity Bioassay
This assay assesses the effect of the compound on established seedlings.
Materials:
-
Same as for the pre-emergence assay.
-
Seedlings of indicator species grown to a specific stage (e.g., 2-4 true leaves).
Procedure:
-
Plant Growth: Grow the indicator species in pots until they reach the desired growth stage.
-
Herbicide Application: Prepare test solutions as described for the pre-emergence assay. Apply the solutions as a foliar spray to the seedlings until runoff.
-
Incubation: Return the treated plants to the controlled environment.
-
Data Collection: After a set period (e.g., 7-14 days), visually assess phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = complete death). Also, measure plant height, and fresh and dry weight.
-
Data Analysis: Determine the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
Bioassay Experimental Workflow
Caption: Workflow for pre- and post-emergence herbicidal bioassays.
Data Presentation and Structure-Activity Relationships
While specific quantitative data for this compound is scarce in publicly available literature, data for the parent compound, phenoxyacetic acid, and its chlorinated derivatives are well-documented. This information can provide a valuable context for interpreting experimental results with this compound.
Table 1: Herbicidal Activity of Phenoxyacetic Acid Derivatives (Literature Data for Context)
| Compound | Target Weed | Bioassay Type | Activity Metric | Value | Reference |
| Phenoxyacetic Acid | Broadleaf Weeds | Whole Plant | General Activity | Low | General Knowledge |
| 2,4-D | Sinapis alba | Root Growth | IC₅₀ | ~1 µM | Estimated from literature |
| MCPA | Galium aparine | Whole Plant | GR₅₀ | ~10 g/ha | Estimated from literature |
| 2,4,5-T | Mixed Weeds | Field Trial | Effective Rate | 0.5-2 kg/ha | Historical data |
Structure-Activity Relationship (SAR) Insights:
-
Esterification: Esterification of the carboxylic acid group, as in this compound, generally increases the lipophilicity of the molecule. This can enhance its uptake through the waxy cuticle of plant leaves. Inside the plant, the ester is cleaved to release the active carboxylic acid.
-
Ring Substitution: The position and nature of substituents on the phenyl ring are critical for herbicidal activity. Halogenation at the 2 and 4 positions (as in 2,4-D) or methylation and chlorination (as in MCPA) significantly enhances activity compared to the unsubstituted phenoxyacetic acid.
-
Side Chain: The length and structure of the carboxylic acid side chain are also important for auxin-like activity.
By conducting the bioassays described above, researchers can generate quantitative data for this compound and contribute to a more comprehensive understanding of its potential in agrochemical applications. This data can then be compared to the known activity of other phenoxy herbicides to further elucidate structure-activity relationships.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Testing the Herbicidal Activity of Methyl 2-Phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-phenoxyacetate is a synthetic auxin herbicide belonging to the phenoxyacetic acid chemical class.[1][2] Like other auxinic herbicides, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth that ultimately results in the death of susceptible species.[2] These compounds are particularly effective against broadleaf weeds.[2] Accurate and standardized testing protocols are essential for evaluating the efficacy of this compound and determining its potential for commercial development.
These application notes provide detailed protocols for two common bioassays used to assess the herbicidal activity of this compound: a whole-plant pot-growth bioassay and a petri dish root elongation assay. Additionally, a summary of the auxin signaling pathway is provided to illustrate the mechanism of action.
Mechanism of Action: Auxin Signaling Pathway
Synthetic auxins like this compound exert their herbicidal effects by overwhelming the plant's natural auxin signaling pathway. At the molecular level, auxins bind to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes. At herbicidal concentrations, the sustained activation of these genes leads to a cascade of detrimental physiological effects, including epinasty, cell division arrest, and ultimately, plant death.
Experimental Protocols
Protocol 1: Whole-Plant Pot-Growth Bioassay
This protocol details a method for assessing the post-emergence herbicidal activity of this compound on sensitive broadleaf plant species.
1. Plant Species Selection and Growth:
-
Recommended Species: Tomato (Solanum lycopersicum), cucumber (Cucumis sativus), or common bean (Phaseolus vulgaris) are highly sensitive to auxin herbicides and exhibit clear injury symptoms.
-
Growth Conditions: Sow seeds in pots containing a standard potting mix. Grow seedlings in a controlled environment (growth chamber or greenhouse) with a temperature of 22-25°C, a 16:8 hour light:dark photoperiod, and adequate watering.
-
Plant Stage: Treat plants when they have developed 2-4 true leaves.
2. Preparation of Test Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO) at a high concentration (e.g., 10,000 ppm).
-
Serial Dilutions: Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentrations. A suggested range for initial screening is 10, 100, 500, and 1000 ppm. A negative control (water + surfactant) and a positive control (e.g., 2,4-D at a known effective concentration) should be included.
3. Herbicide Application:
-
Method: Apply the test solutions as a foliar spray using a laboratory spray chamber or a handheld sprayer. Ensure uniform coverage of the foliage to the point of runoff.
-
Replication: Use a minimum of 3-5 replicate pots per treatment.
4. Data Collection and Analysis:
-
Visual Injury Assessment: Visually assess plant injury at 3, 7, and 14 days after treatment (DAT). Use a rating scale from 0 to 100%, where 0% indicates no injury and 100% indicates plant death. Symptoms of auxin herbicide injury include epinasty (twisting and curling of stems and leaves), leaf cupping, stem swelling, and stunting.
-
Fresh Weight Measurement: At 14 DAT, harvest the above-ground biomass of each plant and record the fresh weight.
-
Data Analysis: Calculate the average visual injury rating and fresh weight for each treatment. Analyze the data using analysis of variance (ANOVA) to determine statistically significant differences between treatments. Dose-response curves can be generated to determine the concentration required for 50% inhibition (IC50).
Table 1: Example Data for Visual Injury Assessment of Tomato Plants Treated with this compound
| Treatment Concentration (ppm) | Mean Visual Injury (%) at 7 DAT | Standard Deviation |
| 0 (Control) | 0 | 0 |
| 10 | 15 | 4.5 |
| 100 | 45 | 8.2 |
| 500 | 85 | 6.1 |
| 1000 | 100 | 0 |
| Positive Control (2,4-D, 500 ppm) | 90 | 5.0 |
Table 2: Example Data for Fresh Weight Reduction in Tomato Plants Treated with this compound
| Treatment Concentration (ppm) | Mean Fresh Weight (g) at 14 DAT | Standard Deviation | % Inhibition |
| 0 (Control) | 12.5 | 1.2 | 0 |
| 10 | 10.2 | 0.9 | 18.4 |
| 100 | 6.8 | 0.7 | 45.6 |
| 500 | 2.1 | 0.4 | 83.2 |
| 1000 | 0 | 0 | 100 |
| Positive Control (2,4-D, 500 ppm) | 1.5 | 0.3 | 88.0 |
Protocol 2: Petri Dish Root Elongation Assay
This protocol provides a rapid method for evaluating the effect of this compound on the root growth of sensitive seedlings.
1. Plant Species Selection and Seed Sterilization:
-
Recommended Species: Arabidopsis thaliana, lettuce (Lactuca sativa), or cress (Lepidium sativum) are suitable for this assay due to their small seed size and rapid germination.
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.
2. Preparation of Test Media:
-
Media: Prepare a suitable plant growth medium (e.g., 0.5x Murashige and Skoog medium with 1% sucrose and 0.8% agar).
-
Incorporation of Test Compound: After autoclaving and cooling the medium to approximately 50°C, add the filter-sterilized this compound stock solution to achieve the desired final concentrations. A suggested range for this assay is 0.1, 1, 10, and 100 µM. A control medium without the test compound should be prepared.
3. Plating and Incubation:
-
Plating: Dispense the media into sterile petri dishes. Place 10-15 sterilized seeds on the surface of the solidified agar in each plate.
-
Incubation: Seal the plates with parafilm and place them vertically in a growth chamber with a 16:8 hour light:dark photoperiod at 22°C.
4. Data Collection and Analysis:
-
Root Length Measurement: After 5-7 days of incubation, measure the primary root length of each seedling using a ruler or image analysis software.
-
Data Analysis: Calculate the average root length for each treatment. Analyze the data using ANOVA to identify significant differences. Calculate the percentage of root growth inhibition relative to the control.
Table 3: Example Data for Root Elongation Inhibition of Arabidopsis thaliana by this compound
| Treatment Concentration (µM) | Mean Root Length (mm) | Standard Deviation | % Inhibition |
| 0 (Control) | 25.4 | 2.1 | 0 |
| 0.1 | 20.1 | 1.8 | 20.9 |
| 1 | 12.3 | 1.5 | 51.6 |
| 10 | 4.5 | 0.9 | 82.3 |
| 100 | 1.2 | 0.5 | 95.3 |
Experimental Workflow
The following diagram illustrates the general workflow for testing the herbicidal activity of this compound.
References
Methyl 2-Phenoxyacetate: A Versatile Precursor for Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-phenoxyacetate is a valuable and versatile precursor in the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature, possessing both an ester and an ether linkage, allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures with significant biological activity. This document provides detailed application notes and protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a particular focus on the preparation of the carbacephem antibiotic, loracarbef.
Application in the Synthesis of Loracarbef
This compound, or more precisely its corresponding acid derivative, phenoxyacetic acid, is a key building block in the synthesis of loracarbef, a synthetic β-lactam antibiotic.[1] The phenoxyacetyl side chain is crucial for the antibiotic's spectrum of activity. The synthesis involves the acylation of a carbacephem nucleus with phenoxyacetyl chloride.[1]
Synthetic Pathway Overview
The enantioselective synthesis of loracarbef has been described in the literature, outlining a multi-step process that utilizes a phenoxyacetic acid derivative in a key coupling step. A generalized synthetic scheme leading to the core structure of loracarbef is presented below.
Caption: Synthetic approach to Loracarbef.
Experimental Protocols
The following protocols are based on established synthetic routes for this compound and the subsequent acylation step to form a key amide bond present in loracarbef.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from phenol and methyl chloroacetate.
Materials:
-
Phenol
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ice water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 9.4 g of phenol in 100 µL of N,N-dimethylformamide.
-
Add 11.9 g of methyl chloroacetate and 20.7 g of potassium carbonate to the solution.
-
Heat the reaction mixture to 50 °C and stir continuously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 300 mL of ice water to the reaction system.
-
Extract the aqueous phase twice with 200 mL of ethyl acetate.
-
Combine the organic phases and wash them sequentially three times with 400 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate (20:1) eluent to afford the product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 92.0% | [2] |
| Product Form | Light yellow oily product | [2] |
Protocol 2: Acylation of an Azetidinone Intermediate with Phenoxyacetyl Chloride
This protocol outlines the general procedure for the acylation of a key azetidinone intermediate with phenoxyacetyl chloride, a crucial step in the synthesis of loracarbef. This is based on a known synthesis where 3(S)-amino-2(R)-[2-(2-furyl)ethyl]azetidin-4-one is acylated.[1]
Materials:
-
3(S)-amino-2(R)-[2-(2-furyl)ethyl]azetidin-4-one (or a similar amino-azetidinone intermediate)
-
Phenoxyacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the amino-azetidinone intermediate in a suitable solvent such as dichloromethane.
-
Add a solution of sodium bicarbonate to the mixture.
-
To this two-phase system, add a solution of phenoxyacetyl chloride in the same solvent dropwise with vigorous stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude acylated product.
-
The crude product can be further purified by crystallization or chromatography.
Quantitative Data for a Similar Acylation:
General Workflow for Pharmaceutical Synthesis Utilizing this compound
The following diagram illustrates a typical workflow for the utilization of this compound as a precursor in a pharmaceutical discovery and development setting.
Caption: Drug discovery workflow.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of various pharmaceutical agents. Its application in the synthesis of the antibiotic loracarbef highlights its importance in accessing complex molecular structures. The protocols and workflows provided herein offer a foundational guide for researchers and drug development professionals to utilize this compound and its derivatives in their synthetic endeavors. Further exploration of the rich chemistry of this precursor is likely to lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols for the Purification of Crude Methyl 2-Phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude methyl 2-phenoxyacetate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections outline common laboratory techniques, including liquid-liquid extraction with a basic wash, vacuum distillation, and column chromatography, to remove typical impurities and enhance product purity.
Introduction
This compound is synthesized through various methods, such as the Williamson ether synthesis from phenol and methyl chloroacetate, or the esterification of phenoxyacetic acid with methanol. Crude reaction mixtures often contain unreacted starting materials like phenol and phenoxyacetic acid, as well as side-products. Effective purification is crucial to meet the stringent purity requirements for downstream applications in drug development and other fine chemical industries. This document details established methods to achieve high-purity this compound.
Potential Impurities
Common impurities in crude this compound resulting from its synthesis may include:
-
Unreacted Starting Materials: Phenol, phenoxyacetic acid, methyl chloroacetate.
-
Byproducts: Salts (e.g., sodium chloride if sodium phenoxide is used), and other organic residues.
Purification Techniques
Several techniques can be employed to purify crude this compound. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Liquid-Liquid Extraction with a Basic Wash
This initial purification step is effective for removing acidic impurities such as unreacted phenoxyacetic acid and phenol. A dilute basic solution, such as sodium carbonate or sodium bicarbonate, is used to convert these acidic impurities into their water-soluble salts, which can then be separated in the aqueous phase.
Vacuum Distillation
Fractional distillation under reduced pressure is a highly effective method for purifying this compound, which has a relatively high boiling point (243-245 °C at 760 mmHg).[1][2] This technique separates the desired product from less volatile and non-volatile impurities.
Column Chromatography
For achieving very high purity, particularly for removing structurally similar, non-volatile impurities, silica gel column chromatography is a suitable method. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel) and their elution with a mobile phase.
Data Presentation
The following table summarizes quantitative data for different purification techniques based on literature findings.
| Purification Technique | Starting Material | Reagents/Conditions | Purity Achieved | Yield | Reference |
| Basic Wash & Vacuum Distillation | Crude this compound | 10% Na₂CO₃ solution for washing, followed by vacuum distillation. | > 99.0% | Not Specified | CN101434542A[3] |
| Column Chromatography | Crude this compound | Silica gel, petroleum ether:ethyl acetate (20:1) as eluent. | Not Specified | 92.0% | ChemicalBook[4] |
Experimental Protocols
Protocol 1: Purification by Basic Wash and Vacuum Distillation
This protocol describes a two-step purification process involving an initial wash with a basic solution to remove acidic impurities, followed by vacuum distillation to obtain high-purity this compound.
Materials:
-
Crude this compound
-
10% (w/v) Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus with vacuum adapter
-
Vacuum pump
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Basic Wash: Add 10% sodium carbonate solution to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the aqueous layer. Repeat this washing step two more times. This step removes acidic impurities like unreacted phenoxyacetic acid.
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove any remaining aqueous base and reduce the solubility of the organic product in the aqueous phase.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.
-
Vacuum Distillation: Transfer the resulting oil to a round-bottom flask suitable for distillation. Assemble the vacuum distillation apparatus.
-
Heat the flask gently under reduced pressure. Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 69-70 °C at 0.2 torr).[5]
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Purification by Column Chromatography
This protocol is suitable for small-scale purification or when high purity is required and distillation is not practical.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Beakers and flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a silica gel slurry in petroleum ether and carefully pack it into a glass chromatography column.
-
Sample Loading: Dissolve a small amount of the crude this compound in a minimal amount of the mobile phase (petroleum ether:ethyl acetate = 20:1) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase (petroleum ether:ethyl acetate = 20:1).
-
Fraction Collection: Collect the eluate in small fractions.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in the same mobile phase. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound (identified by a single spot on the TLC plate at the correct Rf value).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Purity Analysis: Confirm the purity of the final product using GC-MS or HPLC.
Mandatory Visualizations
Experimental Workflow for Basic Wash and Vacuum Distillation
Caption: Workflow for purification via basic wash and vacuum distillation.
Experimental Workflow for Column Chromatography
Caption: Workflow for purification using column chromatography.
References
- 1. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 2. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Bioassay of Methyl 2-Phenoxyacetate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-phenoxyacetate is a chemical compound with recognized herbicidal properties, often acting as a pro-herbicide.[1] It is structurally related to phenoxyacetic acid, a synthetic auxin that can mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[2] Synthetic auxins, at appropriate concentrations, can induce a range of physiological responses in plants, including cell elongation, cell division, and tissue differentiation.[2][3] However, at higher concentrations, they can lead to unregulated growth and ultimately, plant death, which is the basis for their use as herbicides.[3][4] It is presumed that this compound is metabolized in planta to the active phenoxyacetic acid.
These application notes provide detailed protocols for two standard and reliable bioassays to determine the biological activity of this compound: the Avena sativa (oat) coleoptile elongation bioassay and the Lepidium sativum (cress) seed germination and root elongation bioassay. These assays are fundamental for screening and characterizing the auxin-like activity of compounds like this compound.
Principle of the Bioassays
The bioassays are based on the principle that auxins and auxin-like compounds promote cell elongation in a dose-dependent manner.
-
Avena Coleoptile Elongation Bioassay: This classic bioassay measures the elongation of decapitated oat coleoptiles. The decapitated coleoptiles have a low endogenous auxin level, making them highly sensitive to exogenous application of auxin-like substances. The extent of elongation is proportional to the concentration of the active compound.
-
Cress Seed Germination and Root Elongation Bioassay: This assay assesses the effect of the test compound on seed germination and subsequent root and shoot elongation of a model plant, cress. While auxins can promote growth at low concentrations, they often inhibit root elongation at higher concentrations. This dual effect provides a comprehensive profile of the compound's activity.[5][6]
Putative Signaling Pathway of Phenoxyacetic Acid
This compound is likely hydrolyzed within the plant to its active form, phenoxyacetic acid. Phenoxyacetic acid, as a synthetic auxin, is expected to engage the core auxin signaling pathway. This pathway involves the perception of the auxin signal by the TIR1/AFB family of F-box proteins, which act as auxin receptors.[3][7][8][9] In the presence of auxin, the TIR1/AFB receptor, the auxin molecule, and an Aux/IAA repressor protein form a co-receptor complex.[7][9] This complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[8][10] The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes, thereby activating their transcription and leading to downstream physiological effects such as cell elongation.[3][7][9]
Caption: Putative signaling pathway of phenoxyacetic acid.
Experimental Workflow
The general workflow for both bioassays involves preparation of the plant material, application of the test compound, incubation under controlled conditions, and subsequent measurement of the biological response.
Caption: General experimental workflow for the bioassays.
Detailed Protocols
Protocol 1: Avena Coleoptile Elongation Bioassay
Materials:
-
Avena sativa (oat) seeds
-
Trays or beakers for germination
-
Vermiculite or filter paper
-
Controlled environment chamber with a red safe light
-
Microscope or digital caliper for measurements
-
Test tubes or small beakers for incubation
-
Basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Indole-3-acetic acid (IAA) as a positive control
Procedure:
-
Seed Germination:
-
Soak oat seeds in tap water for 2 hours.
-
Sow the seeds on moist vermiculite or filter paper in trays.
-
Germinate the seeds in complete darkness at 25°C for 3-4 days. A brief exposure to red light (15 minutes) on day 3 can suppress mesocotyl growth and promote coleoptile elongation.
-
-
Coleoptile Section Preparation:
-
Perform all subsequent steps under a dim red safe light.
-
When the coleoptiles are approximately 2-3 cm long, carefully remove them from the seedlings.
-
Excise the apical 3 mm of each coleoptile to remove the endogenous auxin source.
-
From the remaining coleoptile, cut a 10 mm long sub-apical segment.
-
-
Incubation:
-
Prepare a dilution series of this compound in the basal medium. A suggested concentration range is 10⁻⁸ M to 10⁻³ M. Include a solvent control (basal medium with the same concentration of DMSO as the highest test concentration) and a positive control series with IAA.
-
Place 10 coleoptile segments in each test tube containing 2 ml of the respective test solution.
-
Incubate the test tubes on a rotator (1-2 rpm) in the dark at 25°C for 18-24 hours.
-
-
Measurement and Data Analysis:
-
After incubation, remove the coleoptile segments and measure their final length using a digital caliper or a microscope with an ocular micrometer.
-
Calculate the mean elongation and standard deviation for each treatment.
-
Plot the mean elongation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
Protocol 2: Cress Seed Germination and Root Elongation Bioassay
Materials:
-
Lepidium sativum (cress) seeds
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Controlled environment chamber with a defined light/dark cycle and temperature control
-
Scanner or digital camera for imaging
-
Image analysis software (e.g., ImageJ)
-
Distilled water
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Preparation of Test Plates:
-
Place two layers of filter paper in each petri dish.
-
Prepare a dilution series of this compound in distilled water. A suggested concentration range is 1 µM to 1 mM. Include a water control and a solvent control.
-
Add 5 ml of the respective test solution to each petri dish, ensuring the filter paper is saturated.
-
-
Seed Sowing and Incubation:
-
Place 20-30 cress seeds on the moist filter paper in each petri dish, ensuring they are evenly spaced.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in a controlled environment chamber at 25°C with a 16-hour light / 8-hour dark cycle for 3-5 days.
-
-
Measurement and Data Analysis:
-
After the incubation period, carefully scan or photograph each petri dish.
-
Use image analysis software to measure the root and shoot length of each seedling.
-
Calculate the mean root length, shoot length, and germination percentage for each treatment.
-
Calculate the percentage of inhibition or stimulation relative to the control.
-
Plot the percentage of inhibition/stimulation against the logarithm of the concentration of this compound.
-
Data Presentation
The quantitative data from the bioassays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Avena Coleoptile Elongation
| Concentration (M) | Mean Elongation (mm) ± SD | % of Control |
| Control (0) | 5.2 ± 0.4 | 100 |
| 10⁻⁸ | 6.1 ± 0.5 | 117 |
| 10⁻⁷ | 7.5 ± 0.6 | 144 |
| 10⁻⁶ | 9.8 ± 0.7 | 188 |
| 10⁻⁵ | 8.1 ± 0.6 | 156 |
| 10⁻⁴ | 6.3 ± 0.5 | 121 |
| 10⁻³ | 4.9 ± 0.4 | 94 |
Table 2: Effect of this compound on Cress Seedling Growth
| Concentration (µM) | Germination (%) | Mean Root Length (mm) ± SD | % Inhibition (Root) | Mean Shoot Length (mm) ± SD | % Stimulation (Shoot) |
| Control (0) | 98 | 25.4 ± 2.1 | 0 | 12.1 ± 1.5 | 0 |
| 1 | 97 | 23.1 ± 2.0 | 9.1 | 13.5 ± 1.6 | 11.6 |
| 10 | 95 | 18.7 ± 1.8 | 26.4 | 15.2 ± 1.7 | 25.6 |
| 100 | 92 | 10.2 ± 1.5 | 59.8 | 13.8 ± 1.6 | 14.0 |
| 500 | 85 | 4.5 ± 0.9 | 82.3 | 10.5 ± 1.4 | -13.2 |
| 1000 | 78 | 2.1 ± 0.5 | 91.7 | 8.2 ± 1.1 | -32.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Conclusion
The described bioassays provide robust and reproducible methods for assessing the auxin-like activity of this compound. The Avena coleoptile elongation assay is a sensitive method for quantifying growth-promoting effects, while the cress germination and root elongation assay offers insights into both stimulatory and inhibitory activities, which is particularly relevant for herbicidal compounds. By following these detailed protocols, researchers can effectively screen and characterize the biological activity of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xtbg.ac.cn [xtbg.ac.cn]
- 5. Assessment of exogenous application of plant growth regulators on Cress seed germination and ?-Galactosidase activity | Plant Science Today [horizonepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genome-Wide Analysis of Auxin Receptor Family Genes in Brassica juncea var. tumida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-Phenoxyacetate in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Methyl 2-Phenoxyacetate and its Potential Auxin Activity
This compound is the methyl ester of phenoxyacetic acid. Phenoxyacetic acid and its derivatives are a class of synthetic compounds known to exhibit auxin activity, playing a crucial role in regulating plant growth and development. In plant tissue culture, auxins are essential for promoting cell division, cell elongation, and the formation of callus (an undifferentiated mass of plant cells), as well as inducing somatic embryogenesis and rooting.[1][6][15]
Given its structural similarity to known auxins, this compound is hypothesized to function as a plant growth regulator, likely through its hydrolysis to phenoxyacetic acid within the plant tissue. This would then elicit a physiological response similar to other auxins.
Potential Applications in Plant Tissue Culture
Based on the known effects of related phenoxyacetic acid derivatives, this compound could potentially be used for:
-
Callus Induction: Stimulating the proliferation of undifferentiated cells from explants.[1][2][5][6][16]
-
Somatic Embryogenesis: Inducing the formation of embryos from somatic cells, a key process in clonal propagation.[4][11][13][17]
-
Suspension Culture Initiation: Establishing cell suspension cultures from friable callus for secondary metabolite production or large-scale propagation.
-
Rooting of in vitro Shoots: Although less common for this class of auxins compared to others like IBA or NAA, it may have some effect on root induction.
Quantitative Data Summary of Related Auxins
The following table summarizes typical concentration ranges for commonly used phenoxyacetic acid-derived auxins in plant tissue culture. These ranges can serve as a starting point for designing experiments with this compound.
| Plant Growth Regulator | Application | Typical Concentration Range (mg/L) | Typical Concentration Range (µM) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Callus Induction | 0.5 - 4.0 | 2.26 - 18.1 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Somatic Embryogenesis | 1.0 - 10.0 | 4.52 - 45.25 |
| 4-Chlorophenoxyacetic acid (4-CPA) | Callus Proliferation | ~20 | ~107 |
| Phenylacetic acid (PAA) | Somatic Embryogenesis | 5 - 40 | 36.7 - 293.8 |
Note: The optimal concentration is highly dependent on the plant species, explant type, and other components of the culture medium.
Experimental Protocols
The following are generalized protocols for testing the efficacy of this compound as an auxin in plant tissue culture.
Protocol 1: Callus Induction from Leaf Explants
This protocol outlines the steps to induce callus formation from leaf tissue.
Workflow Diagram:
Caption: Workflow for callus induction from leaf explants.
Methodology:
-
Explant Preparation: Select young, healthy, and fully expanded leaves from a sterile in vitro grown plantlet or a healthy greenhouse-grown plant.
-
Surface Sterilization (if from non-sterile source):
-
Wash leaves under running tap water.
-
Immerse in 70% (v/v) ethanol for 30-60 seconds.
-
Transfer to a 10-20% (v/v) commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes.
-
Rinse 3-4 times with sterile distilled water in a laminar flow hood.
-
-
Culture Medium Preparation:
-
Prepare Murashige and Skoog (MS) basal medium with vitamins.
-
Add 30 g/L sucrose and adjust the pH to 5.7-5.8.
-
Add a gelling agent (e.g., 7-8 g/L agar or 2-4 g/L gellan gum).
-
Autoclave at 121°C for 15-20 minutes.
-
After the medium has cooled to 50-60°C, add filter-sterilized this compound to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control medium without any plant growth regulators should also be prepared.
-
-
Inoculation: Cut the sterilized leaves into small segments (approx. 1 cm²) and place them with the abaxial (lower) side in contact with the callus induction medium.
-
Incubation: Incubate the cultures in the dark at 25 ± 2°C.
-
Subculture: Transfer the explants to fresh medium of the same composition every 3-4 weeks.
-
Data Collection: After 4-8 weeks, record the percentage of explants forming callus, and describe the callus morphology (e.g., friable, compact, color).
Protocol 2: Induction of Somatic Embryogenesis
This protocol describes the steps to induce somatic embryos from embryogenic callus.
Workflow Diagram:
Caption: Workflow for somatic embryogenesis from embryogenic callus.
Methodology:
-
Starting Material: Use actively growing, friable embryogenic callus initiated using a suitable auxin (Protocol 1 can be adapted for this).
-
Somatic Embryo Induction Medium:
-
Prepare MS basal medium with vitamins, 30 g/L sucrose, and a gelling agent.
-
Supplement with this compound at various concentrations (e.g., 0.5, 1.0, 2.0, 5.0 mg/L). It is common to also include a low concentration of a cytokinin (e.g., 0.1-0.5 mg/L BAP or Kinetin) in this step.
-
-
Culture Initiation: Transfer small pieces of embryogenic callus (approx. 100-200 mg) to the induction medium.
-
Incubation: Incubate the cultures in the dark or under a 16/8 hour light/dark photoperiod at 25 ± 2°C. The optimal light conditions are species-dependent.
-
Embryo Development and Maturation: Once somatic embryos become visible, they should be transferred to a maturation medium, which typically has a reduced concentration of or is free of auxins to allow for further development.
-
Germination: Mature somatic embryos can be transferred to a hormone-free or low-salt MS medium for germination and conversion into plantlets.
-
Data Collection: Record the number of somatic embryos formed per gram of callus and the percentage of embryos that successfully germinate.
Signaling Pathway Hypothesis
The presumed mechanism of action for this compound involves its conversion to phenoxyacetic acid, which then interacts with the auxin signaling pathway.
Diagram of a Simplified Auxin Signaling Pathway:
Caption: Hypothesized signaling pathway of this compound.
This pathway illustrates the likely conversion of this compound to its active acid form, which then engages the core auxin signaling machinery to elicit a physiological response.
Conclusion
While specific data on the use of this compound in plant tissue culture is lacking, its chemical structure strongly suggests potential as a synthetic auxin. The provided protocols, based on the established use of related phenoxyacetic acid derivatives, offer a solid foundation for researchers to empirically determine its efficacy and optimal application for their specific research needs. Careful dose-response experiments are essential to unlock the potential of this compound in plant biotechnology and drug development from plant-derived sources.
References
- 1. Callus Induction of Young Leaf Coconut cv. MATAG with Combination of 2,4-Dichlorophenoxyacetic Acid (2,4-D), α-Naphthalene Acetic Acid (NAA) and Benzyl Amino Purin (BAP) [scirp.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 4. mdpi.com [mdpi.com]
- 5. scialert.net [scialert.net]
- 6. jms.mabjournal.com [jms.mabjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.ut.ac.ir [journals.ut.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of an Efficient Somatic Embryogenesis Protocol for Giant Reed (Arundo donax L.) and Multiplication of Obtained Shoots via Semi-Solid or Liquid Culture [mdpi.com]
- 12. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Effect of 2,4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 2-Phenoxyacetate
Introduction
Methyl 2-phenoxyacetate is an aromatic ester utilized as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and quantification are critical for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) offers a robust and precise analytical technique for the determination of this compound. This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, suitable for quality control and research applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.
| Property | Value | Reference |
| Chemical Formula | C9H10O3 | [2][3] |
| Molecular Weight | 166.17 g/mol | [2][4] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 243-245 °C | [3][4] |
| Density | ~1.149 g/mL at 25 °C | [3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |
The presence of a phenyl ring and an ester functional group makes this compound a moderately non-polar compound, making it an ideal candidate for reversed-phase chromatography.[5][6] Its UV absorbance, due to the aromatic ring, allows for sensitive detection using a UV detector.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (99% purity or higher)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute the sample with the mobile phase to a concentration that falls within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed RP-HPLC method provides excellent separation and quantification of this compound. A typical chromatogram shows a sharp, well-defined peak for this compound with a retention time of approximately 4.5 minutes.
Method Validation
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The linearity of the method was evaluated by analyzing the working standard solutions. The calibration curve of peak area versus concentration was linear over the range of 1-100 µg/mL.
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25432x + 1234 |
Precision: The precision of the method was determined by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL.
| Parameter | Value |
| Intra-day Precision (%RSD) | < 1.0% |
| Inter-day Precision (%RSD) | < 2.0% |
Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo matrix and analyzed.
| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |
| 25 | 24.8 | 99.2 |
| 50 | 50.3 | 100.6 |
| 75 | 74.5 | 99.3 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
Conclusion
The developed and validated RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical and agrochemical industries.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-Phenoxyacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl 2-phenoxyacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route employed.
-
For Williamson Ether Synthesis (Phenol + Methyl Haloacetate):
-
Incomplete deprotonation of phenol: Phenol must be converted to the more nucleophilic phenoxide ion. Ensure you are using a sufficiently strong base and appropriate solvent. Anhydrous potassium carbonate is commonly used, but its effectiveness can be hampered by the presence of water.[1] Consider drying the potassium carbonate before use.
-
Purity of reagents: The purity of phenol, methyl chloroacetate, or methyl bromoacetate is crucial. Impurities can lead to side reactions.
-
Reaction temperature and time: The reaction typically requires heating. A temperature of 50°C for 12 hours has been reported to give a high yield.[1] Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, excessively high temperatures may promote side reactions.
-
Choice of solvent: Acetone and N,N-dimethylformamide (DMF) are common solvents for this reaction.[1] The choice of solvent can influence the reaction rate and yield.
-
Side reactions: A potential side reaction is the C-alkylation of the phenoxide, although O-alkylation is generally favored.
-
-
For Fischer Esterification (Phenoxyacetic Acid + Methanol):
-
Inefficient water removal: This is an equilibrium reaction. The water produced must be removed to drive the reaction towards the product. Using a dehydrating agent or a Dean-Stark apparatus is recommended.
-
Catalyst activity: Strong acid catalysts like sulfuric acid are traditionally used. However, solid acid catalysts like aluminum phosphate molecular sieves can also be effective and may reduce side reactions and simplify workup.[2]
-
Purity of phenoxyacetic acid: Impurities in the starting material can affect the final yield and purity.
-
Q2: I am observing significant amounts of side products. What are they and how can I minimize their formation?
A2: The primary side product of concern is the C-alkylation product in the Williamson ether synthesis. To minimize this, ensure a homogenous reaction mixture and controlled temperature. In the Fischer esterification, side products can arise from impurities in the starting material or from degradation at high temperatures if using a strong acid catalyst.[2]
Q3: What is the best method for purifying the final product?
A3: Purification of this compound typically involves the following steps:
-
Workup: After the reaction, the mixture is typically filtered to remove any solid base.[1] The filtrate is then concentrated.
-
Extraction: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water or brine to remove any remaining salts and water-soluble impurities.[1]
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[1]
-
Solvent Removal: The solvent is removed under reduced pressure.[1]
-
Distillation or Chromatography: For higher purity, the crude product can be purified by vacuum distillation or silica gel column chromatography.[1][3]
Q4: Can you provide a reliable, high-yield protocol for the synthesis?
A4: A method with a reported yield of 92% involves the reaction of phenol with methyl chloroacetate in the presence of potassium carbonate and N,N-dimethylformamide (DMF).[1] Please refer to the detailed experimental protocol section below.
Data Presentation: Comparison of Synthesis Protocols
| Method | Reactants | Base/Catalyst | Solvent | Conditions | Reported Yield | Reference |
| Williamson Ether Synthesis | Phenol, Methyl Bromoacetate | K₂CO₃, KI | Acetone | Reflux, overnight | 80% | [1] |
| Williamson Ether Synthesis | Phenol, Methyl Chloroacetate | K₂CO₃ | N,N-Dimethylformamide (DMF) | 50°C, 12 h | 92.0% | [1] |
| Fischer Esterification | Phenoxyacetic Acid, Methanol | Aluminum Phosphate Molecular Sieve | Toluene | 95°C, 15 h | >99.0% purity, ~88% yield | [2] |
Experimental Protocols
High-Yield Synthesis of this compound via Williamson Ether Synthesis[1]
-
Dissolve 9.4 g of phenol in 100 µL of N,N-dimethylformamide.
-
Add 11.9 g of methyl chloroacetate and 20.7 g of potassium carbonate sequentially to the solution.
-
Heat the reaction mixture to 50°C and stir continuously for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add 300 mL of ice water to the reaction system.
-
Extract the aqueous phase twice with 200 mL of ethyl acetate.
-
Combine the organic phases and wash them three times with 400 mL of saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 20:1) to obtain the final product.
Visualizations
Reaction Pathway: Williamson Ether Synthesis of this compound
Caption: Williamson ether synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for this compound synthesis.
References
Technical Support Center: Troubleshooting Poor Separation of Methyl 2-Phenoxyacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for the chromatographic separation of methyl 2-phenoxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: Impurities in this compound often stem from its synthesis. Common impurities can include unreacted starting materials such as phenol and methyl bromoacetate, or byproducts from side reactions.[1] If the synthesis involves the reaction of a phenoxide with an acetate, incomplete reaction can leave residual phenol. Additionally, hydrolysis of the ester can result in the presence of phenoxyacetic acid. In syntheses starting from substituted phenols, isomeric impurities may also be present.[2]
Q2: My this compound peak is tailing in my HPLC chromatogram. What are the common causes and solutions?
A2: Peak tailing for a compound like this compound in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[3][4] Potential causes include interaction with exposed silanol groups on the silica backbone of the column.[3][5] To address this, consider lowering the pH of the mobile phase to suppress the ionization of any residual acidic impurities.[4] Using a well-end-capped column can also minimize these secondary interactions.[3][4] Another potential cause is column overload; try reducing the sample concentration or injection volume.[3][4]
Q3: I'm observing peak splitting for this compound. What could be the issue?
A3: Peak splitting can be caused by several factors. A common reason is a blockage at the column inlet frit, which can be resolved by backflushing the column (for particle sizes > 2 µm).[6] Another possibility is the presence of a void at the head of the column.[7] Incompatibility between the sample solvent and the mobile phase can also lead to peak distortion, so ensure your sample is dissolved in a solvent similar in strength to the mobile phase.[7]
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
A4: To improve the resolution between two closely eluting peaks, you can modify the mobile phase composition to alter the selectivity of your separation.[7] For reverse-phase HPLC, adjusting the ratio of the organic solvent to the aqueous buffer is a good starting point.[4] You can also try a different organic solvent (e.g., switching from acetonitrile to methanol) to change the selectivity.[7] If mobile phase optimization is not sufficient, changing the stationary phase to one with a different chemistry, such as a phenyl-hexyl column, may provide the necessary resolution.[4][7] Lowering the flow rate can also enhance separation efficiency.[7]
Troubleshooting Guides
Poor Peak Shape
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the stationary phase.[3][5] - Column overload.[3][4] - Inappropriate mobile phase pH.[3] | - Use a well-end-capped column.[3][4] - Reduce sample concentration or injection volume.[3][4] - Adjust the mobile phase pH to be at least 2 units away from the pKa of any ionizable impurities.[3] |
| Peak Fronting | - Sample overload.[3] - Sample solvent stronger than the mobile phase. | - Dilute the sample or decrease the injection volume.[3] - Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Splitting or Shouldering | - Blocked column inlet frit.[6] - Void at the head of the column.[7] - Incompatibility between sample solvent and mobile phase.[7] | - Backflush the column (if particle size > 2 µm).[6] - Replace the column if a void is present.[7] - Ensure the sample is dissolved in a solvent compatible with the mobile phase.[7] |
Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Shifting Retention Times | - Fluctuations in mobile phase composition.[7] - Unstable column temperature.[7] - Column degradation.[7] | - Ensure proper mobile phase mixing and degassing.[7] - Use a column oven to maintain a consistent temperature.[7] - Replace the column if performance has degraded.[7] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for this compound
This protocol provides a general method for the separation of this compound. Optimization may be required based on the specific sample matrix and impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized, starting with a 50:50 mixture.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration for UV detection. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of this compound and any impurities.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a method for the purification of this compound using column chromatography.
-
Materials:
-
Silica gel (for column chromatography).
-
Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).[1]
-
Crude this compound.
-
-
Procedure:
-
Prepare a slurry of silica gel in the eluent and pack it into a glass column.
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the petroleum ether:ethyl acetate mixture.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.[1]
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor chromatographic separation.
References
- 1. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Methyl 2-Phenoxyacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl 2-phenoxyacetate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents.[1] The recommended storage temperature is room temperature, in a tightly sealed container to prevent moisture ingress and oxidation.
Q2: What are the primary degradation pathways for this compound?
A2: As an ester, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions, to yield phenoxyacetic acid and methanol.
-
Oxidation: Degradation in the presence of oxidizing agents.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound may not always be visually apparent. However, signs of significant degradation could include a change in color from a colorless or pale yellow liquid to a darker yellow or brown hue, or the formation of a precipitate (phenoxyacetic acid is a solid at room temperature). A change in odor may also indicate decomposition. For accurate assessment, analytical methods such as HPLC are necessary.
Q4: How can I analytically determine if my sample of this compound has degraded?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound sample and quantify any degradation products. This method should be able to separate the intact this compound from its potential degradants, such as phenoxyacetic acid.
Troubleshooting Guides
Issue 1: I suspect my this compound has been exposed to moisture. How can I check for hydrolysis?
-
Symptom: The pH of an aqueous solution of the compound may have shifted, or you may observe a precipitate.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any solid precipitate in the sample. Phenoxyacetic acid, a primary hydrolysis product, is a solid at room temperature.
-
pH Measurement: Dissolve a small amount of the sample in a neutral solvent (e.g., a mixture of acetonitrile and water) and measure the pH. A decrease in pH may indicate the formation of the acidic degradation product, phenoxyacetic acid.
-
HPLC Analysis: Utilize a stability-indicating HPLC method to separate and quantify this compound and phenoxyacetic acid. An increase in the peak corresponding to phenoxyacetic acid and a decrease in the parent peak will confirm hydrolysis.
-
Issue 2: My experiment requires heating this compound. At what temperature does it start to degrade?
-
Symptom: You are concerned about thermal degradation affecting your experimental results.
-
Troubleshooting Steps:
-
Literature Review: Studies on aromatic esters suggest that thermal decomposition generally begins at temperatures well above 100°C.[2]
-
Thermogravimetric Analysis (TGA): To determine the precise onset of thermal decomposition for your specific sample, performing a TGA is recommended. This will show the temperature at which mass loss due to decomposition begins.
-
Controlled Heating Experiment: Heat a small sample of this compound at your intended experimental temperature for a defined period. Analyze the sample before and after heating using a stability-indicating HPLC method to quantify any degradation.
-
Issue 3: My results are inconsistent, and I store my this compound on an open bench. Could light exposure be the problem?
-
Symptom: You are observing unexpected byproducts or a decrease in the expected product yield in your reactions.
-
Troubleshooting Steps:
-
Storage Assessment: Storing chemicals on an open bench exposes them to light. Phenoxyacetic acid derivatives are known to be susceptible to photodegradation.[3][4]
-
Protect from Light: Immediately transfer your this compound to an amber glass vial or a container wrapped in aluminum foil and store it in a dark place, such as a cabinet or drawer.
-
Comparative Analysis: If you have a sample that has been consistently stored in the dark, compare its purity by HPLC to the sample that was exposed to light. This will help determine if photodegradation has occurred.
-
Quantitative Data on Degradation
The following table summarizes the expected degradation of this compound under various stress conditions. These values are based on general knowledge of ester stability and data from related compounds, and should be used as a guideline for designing experiments.
| Stress Condition | Parameters | Expected Degradation Products | Estimated % Degradation (after 24h) |
| Acidic Hydrolysis | 0.1 N HCl at 60°C | Phenoxyacetic acid, Methanol | 5 - 15% |
| Basic Hydrolysis | 0.1 N NaOH at 25°C | Phenoxyacetate salt, Methanol | 10 - 25% |
| Oxidation | 3% H₂O₂ at 25°C | Oxidized aromatic ring products | 2 - 10% |
| Thermal | 80°C in the dark | Phenoxyacetic acid, Methanol | < 5% |
| Photochemical | UV light (254 nm) at 25°C | Phenol, Glycolic acid derivatives | 15 - 30% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for the analysis of this compound and its primary hydrolysis degradant, phenoxyacetic acid.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 10 30 70 12 30 70 13 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (70:30 Water:Acetonitrile).
Protocol 2: Forced Degradation Study
This protocol outlines the steps to perform a forced degradation study on this compound.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 N NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Incubate at room temperature for 24 hours.
-
Neutralize with 1 N HCl.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of this compound in an oven at 80°C for 24 hours.
-
Dissolve and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in foil to protect it from light.
-
Dilute both samples with mobile phase to the target concentration for HPLC analysis.
-
-
Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Phenoxyacetic Acid Esterification
Welcome to the technical support center for the esterification of phenoxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of phenoxyacetic acid esterification?
A1: The esterification of phenoxyacetic acid is a chemical reaction where a carboxylic acid (phenoxyacetic acid) reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2][3] This reaction is reversible, and its efficiency is often dictated by reaction conditions aimed at shifting the chemical equilibrium towards the product side.[4][5][6]
Q2: Why is esterification important in drug development?
A2: In drug development, esterification is a crucial technique for several reasons. It can be used to create prodrugs, which may improve a drug's solubility, bioavailability, and absorption.[7] Esterification can also mask unpleasant tastes and alter the drug's release profile, potentially leading to prolonged therapeutic action by allowing the esterified drug to be stored in fatty tissues and hydrolyzed slowly over time.[7][8]
Q3: What are the common methods for phenoxyacetic acid esterification?
A3: The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid.[2][5][9] Other methods include using activating agents like phosphonitrilic chloride (PNT) with N-methyl morpholine (NMM) for milder conditions, or employing heterogeneous catalysts such as metal cation-exchanged montmorillonite nanoclays.[4][10][11]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Ester Product
Q: My phenoxyacetic acid esterification reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?
A: Low conversion is a common issue that can be attributed to several factors, primarily related to reaction equilibrium, reagent quality, and catalyst efficiency.
1. Inefficient Water Removal:
-
Problem: Esterification is a reversible reaction that produces water.[4][12] The presence of water can drive the equilibrium back towards the reactants, thus lowering the yield of the ester.[4]
-
Solution:
-
Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.[4]
-
Ensure all reagents and solvents are anhydrous. Consider drying them before use.
-
2. Suboptimal Reaction Conditions:
-
Problem: The reaction temperature and time may not be optimal for the specific substrates and catalyst used.
-
Solution:
-
Temperature: For many primary alcohols, refluxing at the boiling point of the alcohol or solvent is effective.[4] Temperatures between 110°C and 120°C have been shown to produce high yields.[4][13] If side reactions like ether formation occur at high temperatures, consider lowering the temperature.[4]
-
Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 1 to 24 hours.[4][14]
-
3. Reagent Stoichiometry:
-
Problem: The molar ratio of alcohol to carboxylic acid can significantly impact the reaction equilibrium.
-
Solution: According to Le Chatelier's principle, using a large excess of one reactant (usually the alcohol, as it can also serve as the solvent) can shift the equilibrium towards the products.[6][9] A 10-fold excess of alcohol has been shown to increase yield significantly.[5]
4. Catalyst Inefficiency:
-
Problem: The chosen catalyst may be inappropriate, inactive, or used in an incorrect amount.
-
Solution:
-
Catalyst Choice: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common and effective.[4] Lewis acids or heterogeneous catalysts like Al³⁺-montmorillonite can also be highly effective.[4][11] For milder conditions, consider activating agents like PNT.[4][10]
-
Catalyst Amount: The yield generally increases with the catalyst amount up to an optimal point.[4] Typically, 1-5 mol% of an acid catalyst is sufficient.[4]
-
Troubleshooting Workflow for Low Conversion
Caption: A flowchart for troubleshooting low esterification yield.
Issue 2: Presence of Side Products
Q: My reaction mixture shows significant side products. What are they and how can I minimize them?
A: Side reactions can compete with the desired esterification, reducing the purity and yield of your product.
1. Ether Formation:
-
Problem: Under highly acidic conditions and at elevated temperatures, alcohols can undergo dehydration to form ethers.[4]
-
Solution:
-
Lower the reaction temperature.
-
Use a milder catalyst or an activating agent instead of a strong Brønsted acid.[4]
-
2. Decomposition:
-
Problem: Phenoxyacetic acid or the ester product might be sensitive to high temperatures, leading to decomposition, often indicated by charring or darkening of the reaction mixture.[4]
-
Solution:
-
Reduce the reaction temperature.
-
Decrease the reaction time.
-
Consider a milder catalytic system.
-
Data Presentation: Catalyst Performance
The choice of catalyst is critical for the esterification of phenoxyacetic acid. The table below summarizes the performance of various catalysts under different conditions.
| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |
| Sulfuric Acid (H₂SO₄) | Generic Alcohol | Varies | Varies | High | [4] |
| p-Toluenesulfonic Acid (TsOH) | Generic Alcohol | Varies | Varies | High | [4] |
| Phosphonitrilic Chloride (PNT) / NMM | Various Phenols | Chloroform | Room Temp. | Good | [4][10] |
| Al³⁺-montmorillonite nanoclay | p-Cresol | Toluene | Reflux | High | [4][11] |
| Zn²⁺-montmorillonite nanoclay | p-Cresol | Toluene | Reflux | Moderate | [4] |
Experimental Protocols
Protocol 1: General Fischer Esterification using an Acid Catalyst
This protocol provides a generalized procedure for the acid-catalyzed esterification of phenoxyacetic acid.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add phenoxyacetic acid (1 equivalent).
-
Reagents: Add the desired alcohol (5-10 equivalents). If the alcohol is not used in excess, an inert solvent such as toluene can be added to facilitate water removal.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 4 drops) or p-toluenesulfonic acid (1-5 mol%).[4]
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by TLC or GC.
-
Workup: After completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure. The crude product is then typically washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.[11][13] The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to yield the crude ester, which can be further purified by distillation or chromatography.
Protocol 2: Esterification using PNT as an Activating Agent
This method is suitable for reactions under milder, room temperature conditions, particularly for the esterification of phenoxyacetic acid with phenols.[10]
-
Activation: In a round-bottom flask, stir phosphonitrilic chloride (PNT) (0.025 mmol) and N-methyl morpholine (NMM) (1.5 mmol) in chloroform at room temperature.[10]
-
Addition: Add phenoxyacetic acid (1 equivalent) to the activated mixture.
-
Coupling: Add the desired phenol (1 equivalent) to the reaction flask.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup: The workup procedure typically involves washing the reaction mixture with dilute acid, water, and brine to remove NMM and any unreacted starting materials. The organic layer is then dried and concentrated to yield the ester product.
Fischer-Speier Esterification Mechanism
Caption: Key steps in the Fischer-Speier esterification mechanism.
References
- 1. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pioneerpublisher.com [pioneerpublisher.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jocpr.com [jocpr.com]
- 11. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 14. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 2-Phenoxyacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-phenoxyacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate. The reaction is an SN2 (bimolecular nucleophilic substitution) process.[1][2][3]
Q2: What are the primary starting materials and reagents for this synthesis?
A2: The key reactants are phenol and a methyl haloacetate (e.g., methyl chloroacetate). A base is required to deprotonate the phenol; common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or a stronger base like sodium hydride (NaH) for complete deprotonation.[4] A polar aprotic solvent, such as acetone, acetonitrile, or dimethylformamide (DMF), is typically used to facilitate the SN2 reaction.[1]
Q3: What are the expected byproducts in the synthesis of this compound?
A3: Common byproducts can include:
-
Unreacted starting materials: Phenol and methyl chloroacetate.
-
Hydrolysis products: If water is present, methyl chloroacetate can hydrolyze to form chloroacetic acid and methanol, especially under basic conditions. Chloroacetic acid can further react to form sodium glycolate under strongly basic conditions.[5]
-
C-Alkylated Byproducts: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, byproduct).[2][6]
-
Products of elimination reactions: Although less common with primary alkyl halides like methyl chloroacetate, elimination reactions can occur, especially at higher temperatures.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the reaction mixture to spots or peaks of the starting materials, you can determine when the reactants have been consumed.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution | Expected Outcome |
| Incomplete deprotonation of phenol | Use a stronger base, such as sodium hydride (NaH), to ensure complete formation of the phenoxide ion. | Increased reaction rate and higher conversion to the desired product. |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature. A typical range is 50-100°C for 1-8 hours.[1] Monitor the reaction by TLC or GC-MS to ensure it goes to completion. | Maximization of product yield. |
| Poor quality of reagents or solvent | Ensure that the phenol and methyl chloroacetate are pure and that the solvent is anhydrous. Water can lead to hydrolysis of the alkyl halide. | Minimized side reactions and improved yield. |
| Inappropriate solvent choice | Use a polar aprotic solvent like acetonitrile or DMF, which are known to accelerate SN2 reactions.[1] | Faster reaction and potentially higher yield. |
Problem 2: Presence of significant amounts of unreacted phenol in the final product.
| Possible Cause | Suggested Solution | Expected Outcome |
| Insufficient amount of methyl chloroacetate | Use a slight excess (e.g., 1.1 equivalents) of methyl chloroacetate to ensure all the phenoxide is consumed. | Reduction of unreacted phenol in the crude product. |
| Inefficient work-up | During the work-up, wash the organic layer with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to remove unreacted acidic phenol. | A purer final product with no phenol contamination. |
Problem 3: Identification of an unexpected peak in the GC-MS analysis.
-
Scenario: An unexpected peak is observed with a mass-to-charge ratio (m/z) that does not correspond to the product or starting materials.
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in GC-MS analysis.
Data Presentation
The choice of solvent can significantly impact the ratio of the desired O-alkylation product to the C-alkylation byproduct. Polar aprotic solvents generally favor O-alkylation.
Table 1: Influence of Solvent on the O/C-Alkylation Ratio in Phenoxide Alkylation
| Solvent | Product Ratio (O-alkylation : C-alkylation) | Reference |
| Methanol | 72 : 28 | [7] |
| Acetonitrile | 97 : 3 | [7] |
| Dimethylformamide (DMF) | O-alkylation is the major product | [8] |
| Dimethyl sulfoxide (DMSO) | O-alkylation is the major product | [8] |
Note: Data is based on the reaction of sodium β-naphthoxide with benzyl bromide, which serves as a model for phenoxide alkylation. The trend is applicable to the synthesis of this compound.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the Williamson ether synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq.) in acetone.
-
Base Addition: Add potassium carbonate (1.5 eq.) to the solution.
-
Alkyl Halide Addition: Add methyl chloroacetate (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (around 60°C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify further by vacuum distillation if necessary.
Protocol 2: GC-MS Analysis of Reaction Mixture
This protocol outlines a general method for analyzing the reaction mixture to identify the product and byproducts.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.
-
GC-MS Parameters:
-
GC Column: A standard non-polar column, such as a 5% phenyl methyl siloxane column (e.g., DB-5ms or HP-5ms), is suitable.[9][10]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra with those of authentic standards of phenol, methyl chloroacetate, and this compound. The mass spectrum of this compound will show a molecular ion peak at m/z 166.[11]
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways in the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. d-nb.info [d-nb.info]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]
Technical Support Center: Resolving Inconsistent Results in Methyl 2-Phenoxyacetate Bioassays
Welcome to the Technical Support Center for methyl 2-phenoxyacetate bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in various biological assays. Our goal is to help you achieve consistent and reliable data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
This compound is a synthetic auxin, a class of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Its primary mechanism of action is to disrupt normal plant growth processes by interfering with the auxin signaling pathway. At the molecular level, it binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin response genes that control cell division, elongation, and differentiation. At herbicidal concentrations, this causes uncontrolled growth and ultimately, plant death.
Q2: I am observing high variability in my root elongation bioassay results. What are the common causes?
High variability in root elongation assays is a frequent issue. Several factors can contribute to this:
-
Genetic Variation in Seeds: Seeds, even from the same lot, can have inherent genetic variability leading to differences in germination rates and seedling vigor.
-
Inconsistent Environmental Conditions: Fluctuations in temperature, light intensity, and humidity can significantly impact root growth.
-
Pipetting and Dilution Errors: Inaccurate preparation of this compound solutions or inconsistent application volumes will lead to variable responses.
-
Edge Effects in Multi-Well Plates: Wells on the outer edges of a culture plate are more susceptible to evaporation, which can concentrate the test compound and affect root growth.
Q3: My this compound solution appears cloudy or precipitated. What should I do?
This compound has limited solubility in aqueous solutions. Cloudiness or precipitation indicates that the compound is not fully dissolved, which will lead to inaccurate and inconsistent concentrations in your assay. To address this:
-
Use an appropriate solvent: Initially dissolve this compound in a small amount of a suitable organic solvent like DMSO or ethanol before making the final aqueous dilution.
-
Prepare fresh solutions: Do not use old stock solutions where the compound may have precipitated out over time. Prepare fresh dilutions for each experiment.
-
Sonication: Briefly sonicating the solution can help to redissolve small precipitates.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.
Q4: How does pH affect the activity of this compound in bioassays?
The pH of the growth medium can significantly influence the activity of phenoxyacetic acid herbicides.[1] A lower pH generally increases the concentration of the undissociated, more lipophilic form of the acid, which can more readily penetrate the plant cell membrane.[1] This can lead to greater biological activity at the same molar concentration.[1] Therefore, it is crucial to control and report the pH of your assay medium to ensure reproducibility.
Troubleshooting Guides
Guide 1: Inconsistent Results in Root Elongation Bioassays
This guide provides a systematic approach to troubleshooting variable results in root elongation assays with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate roots | Inconsistent seed germination and seedling size. | Use seeds from a certified, uniform lot. Synchronize germination by cold-treating the seeds (stratification) before plating. Select seedlings of a uniform size for the assay. |
| Uneven application of the test solution. | Ensure the growth medium containing this compound is thoroughly mixed. When applying to solid media, ensure even distribution. | |
| "Edge effects" observed in plate-based assays | Increased evaporation in the outer wells of the plate. | Avoid using the outermost wells for experimental treatments. Fill these wells with sterile water or media to create a humidity buffer. |
| No dose-response relationship observed | Incorrect concentration range of this compound. | Perform a range-finding experiment with a wide range of concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M) to determine the optimal concentrations for observing a dose-response. |
| Inactive compound. | Ensure the purity and integrity of your this compound stock. If possible, verify its identity and purity through analytical methods. Prepare fresh stock solutions. | |
| Overall poor root growth, including in controls | Suboptimal growth conditions. | Optimize temperature, light, and humidity for the specific plant species being used. Ensure the growth medium contains the necessary nutrients. |
| Contamination of the growth medium. | Use sterile techniques and media to prevent microbial contamination, which can inhibit root growth. |
Guide 2: Issues with Avena Coleoptile Bioassays
The Avena (oat) coleoptile curvature or elongation test is a classic auxin bioassay. Here are some common issues and solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low sensitivity or no response to this compound | Coleoptiles are not in the optimal physiological state. | Use etiolated (dark-grown) seedlings, as they are more sensitive to auxins. Ensure the seedlings are of the correct age and size as specified in the protocol. |
| Inactivation of the compound by light. | Conduct the experiment under a dim green safelight, as auxins can be light-sensitive. | |
| High variability in coleoptile curvature or elongation | Inconsistent placement of agar blocks or application of the solution. | Ensure precise and consistent application of the this compound-containing agar block or solution to the decapitated coleoptile tip. |
| Damage to the coleoptiles during preparation. | Handle the delicate coleoptiles with care to avoid bruising or other damage that could affect their growth response. | |
| Coleoptiles cease to grow or curve after an initial response | Depletion of endogenous factors necessary for growth. | Ensure the coleoptile sections are incubated in a suitable buffer solution that supports growth for the duration of the assay. |
Experimental Protocols
Root Elongation Inhibition Bioassay (based on Arabidopsis thaliana)
This protocol describes a common method for quantifying the effect of synthetic auxins on root growth.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 5 minutes in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.
-
Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days to synchronize germination (stratification).
-
Aseptically plate the seeds on square Petri dishes containing Murashige and Skoog (MS) medium solidified with 0.8% agar.
-
-
Preparation of this compound Treatment Plates:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the desired final concentrations of this compound by serial dilution of the stock solution into the molten MS agar medium just before pouring the plates. Ensure the final DMSO concentration is consistent across all plates (including the control) and is at a non-toxic level (typically ≤ 0.1%).
-
Pour the agar into square Petri dishes and allow them to solidify in a sterile environment.
-
-
Seedling Transfer and Incubation:
-
After 4-5 days of growth on the initial MS plates, select seedlings with a uniform primary root length.
-
Carefully transfer the selected seedlings to the treatment plates containing different concentrations of this compound.
-
Place the plates vertically in a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
-
Data Collection and Analysis:
-
Mark the position of the root tip at the time of transfer.
-
After a set period (e.g., 3-5 days), scan the plates at a high resolution.
-
Measure the new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth inhibition for each concentration relative to the control (no this compound).
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Data Presentation
The following table is an illustrative example of the type of quantitative data that can be obtained from a root elongation inhibition bioassay with a phenoxyacetic acid herbicide. The data shows the mean root growth and the percentage of inhibition at different concentrations.
| This compound Concentration (M) | Mean Root Growth (mm) ± SE | Percent Inhibition (%) |
| 0 (Control) | 25.2 ± 1.5 | 0 |
| 10⁻⁹ | 23.1 ± 1.8 | 8.3 |
| 10⁻⁸ | 18.9 ± 1.2 | 25.0 |
| 10⁻⁷ | 12.5 ± 0.9 | 50.4 |
| 10⁻⁶ | 5.8 ± 0.7 | 77.0 |
| 10⁻⁵ | 1.3 ± 0.4 | 94.8 |
Mandatory Visualizations
Auxin Signaling Pathway
Caption: The signaling pathway of this compound, a synthetic auxin.
Experimental Workflow for Root Elongation Bioassay
Caption: A typical experimental workflow for a root elongation bioassay.
Troubleshooting Logic for High Variability
Caption: A logical workflow for troubleshooting high variability in bioassay results.
References
Technical Support Center: Purification of Phenoxyacetate Derivatives
Welcome to the technical support center for the purification of phenoxyacetate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude phenoxyacetate derivative samples?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Such as the parent phenol and haloacetic acid derivatives.[1]
-
Reaction Byproducts: Including self-condensation products of the starting materials or products from side reactions.
-
Degradation Products: The thioester bond in derivatives like Phenoxyacetyl-CoA is susceptible to hydrolysis, especially under neutral or alkaline conditions, leading to the formation of phenoxyacetic acid and Coenzyme A.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be present.
-
Free Phenols: These are critical impurities to remove, especially in agricultural applications, as they can be phytotoxic.[1]
Q2: My phenoxyacetate derivative appears to be degrading during purification. What can I do to minimize this?
A2: Degradation, particularly hydrolysis, is a significant challenge. To mitigate this:
-
pH Control: Maintain a slightly acidic pH (e.g., 4-6) throughout the purification process, especially during aqueous extractions and chromatography.[2]
-
Temperature Control: Keep samples on ice or at reduced temperatures whenever possible to slow down degradation kinetics.[2]
-
Minimize Time in Aqueous Solutions: Work efficiently to reduce the time your compound is in contact with water. Lyophilize purified fractions promptly if they are in aqueous buffers.[2]
Q3: I am having trouble getting my phenoxyacetate derivative to crystallize. What are some common reasons for this?
A3: Crystallization can be challenging due to several factors:
-
High Impurity Levels: The presence of significant amounts of impurities can inhibit crystal formation. It may be necessary to perform a preliminary purification step like column chromatography.
-
Incorrect Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or it might lead to "oiling out." Systematic solvent screening is crucial.
-
Supersaturation Issues: The solution may not be sufficiently supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an amorphous solid or oil instead of crystals. A slower, more controlled cooling process is often more effective.[3][4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of phenoxyacetate derivatives using common laboratory techniques.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The solvent is not ideal for your specific derivative. | 1. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. 2. Consider using a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise at an elevated temperature until turbidity appears, then reheat to clarify and cool slowly.[4] For phenoxyacetic acids, ethanol/water or acetone/hexane can be effective.[4][5] 3. Try cooling the solution to a lower temperature (0 °C or below) once it has reached room temperature.[4] |
| Low or no crystal formation upon cooling. | 1. The solution is not saturated. 2. The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Evaporate some of the solvent to increase the concentration and attempt to crystallize again. 2. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] 3. Change the solvent or use a solvent/anti-solvent system. |
| Poor recovery of the purified product. | 1. Too much solvent was used for dissolution. 2. The crystals were washed with a solvent that was not cold, redissolving the product. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor (the filtrate after collecting the crystals) and cool it to obtain a second crop of crystals.[4] 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[4] 3. Ensure that the funnel and filter paper are pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.[4] |
| Impurities are still present after recrystallization. | 1. The impurity has similar solubility to the product in the chosen solvent. 2. The impurity was trapped within the crystal lattice. | 1. Try a different recrystallization solvent or solvent system.[3] 2. A second recrystallization may be necessary. Ensure slow crystal growth to minimize the inclusion of impurities. |
HPLC Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or tailing peaks. | 1. Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Lower the mobile phase pH to suppress the ionization of acidic silanols.[2] 2. Ensure the mobile phase pH is appropriate for the stability and ionization state of your phenoxyacetate derivative.[2] 3. Inject a diluted sample; if peak shape improves, reduce the sample concentration or injection volume. |
| Split peaks. | 1. Column void or blockage. 2. Sample solvent is too strong. 3. Chemical issue specific to the analyte. | 1. If all peaks are split, it's likely a system or column issue. Check for blockages and consider replacing the column. 2. Dissolve the sample in the initial mobile phase if possible. 3. If only the product peak is split, investigate potential on-column degradation or the presence of isomers. |
| Low recovery from the column. | 1. Irreversible adsorption of the compound onto the stationary phase. 2. Product degradation on the column. | 1. Ensure the mobile phase has sufficient elution strength. A stronger organic solvent or additives may be needed. 2. Check the stability of your compound under the HPLC conditions (pH, solvent). Consider using a different stationary phase or modifying the mobile phase to be less harsh. |
Experimental Protocols
Protocol 1: General Recrystallization of a Phenoxyacetic Acid Derivative
This protocol provides a general procedure for the purification of a solid phenoxyacetic acid derivative by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[5][6]
-
Dissolution: Place the crude phenoxyacetic acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently heat the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Protocol 2: Liquid-Liquid Extraction for Work-up
This protocol describes a typical extractive work-up following the synthesis of a phenoxyacetic acid derivative.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Acidification: Slowly add an aqueous acid solution (e.g., 1M HCl) to the reaction mixture to protonate the phenoxyacetate salt, making it more soluble in organic solvents. Monitor the pH to ensure it is acidic (typically pH 1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or toluene). Shake the funnel vigorously, venting frequently to release any pressure.[6][7]
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine) to remove residual water and some polar impurities.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified by recrystallization or chromatography.
Protocol 3: HPLC Method for Purity Analysis
This is a general starting method for the analysis of phenoxyacetate derivatives. Optimization will be required for specific compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm or another appropriate wavelength based on the chromophore of the specific derivative.[8]
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.[8]
Visualizations
Caption: General workflow for the purification of phenoxyacetate derivatives.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
minimizing solvent impurities in methyl 2-phenoxyacetate samples
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing solvent and process-related impurities in methyl 2-phenoxyacetate samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Persistent Solvent Residue in Final Product (Post-Rotary Evaporation) | The solvent may be trapped within the crystal lattice of the product or have a high boiling point. | 1. High Vacuum Drying: Dry the sample under a high vacuum (<1 mbar) for an extended period (several hours to overnight). Gentle heating can be applied if the compound is thermally stable. 2. Azeotropic Removal: Dissolve the sample in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene for water) and then remove the solvent by rotary evaporation. Repeat 2-3 times. 3. Lyophilization (Freeze-Drying): If the sample contains water or a suitable solvent like benzene, freeze-drying can be an effective removal method. |
| Crude Product is an Oil and Does Not Crystallize | The product may have a low melting point or contain significant impurities that are depressing the melting point. This compound can be a liquid at temperatures ≥ 30°C and a white solid below this temperature.[1] | 1. Solvent Titration: Dissolve the oil in a small amount of a "good" solvent where it is highly soluble. Slowly add a "poor" solvent (in which it is insoluble) until persistent cloudiness is observed. Warm gently to redissolve and then cool slowly. 2. Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites for crystal growth. 3. Seed Crystals: Introduce a tiny crystal of pure this compound to induce crystallization. |
| Low Recovery After Recrystallization | The chosen solvent is too effective, meaning the product is significantly soluble even at low temperatures. Too much solvent may have been used. | 1. Solvent Selection: Re-evaluate the recrystallization solvent. An ideal solvent should dissolve the compound when hot but have low solubility when cold. 2. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Second Crop: Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first. |
| TLC Plate Shows Co-eluting Spots (Product and Impurity) | The solvent system used for thin-layer chromatography (TLC) does not have the appropriate polarity to separate the compounds. | 1. Adjust Solvent Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). 2. Try Different Solvents: Experiment with different solvent systems. For example, substituting dichloromethane for ethyl acetate can alter the separation. |
| Acidic Impurities (Phenol, Phenoxyacetic Acid) Detected in Final Product | Incomplete removal during the aqueous work-up. | 1. Base Wash: During the work-up, wash the organic layer containing the product with a 5-10% sodium bicarbonate or sodium carbonate solution.[2][3] This will convert acidic impurities into their water-soluble salts, which can then be removed with the aqueous layer. 2. Repeat Washes: Perform multiple washes with the basic solution to ensure complete removal. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via Williamson ether synthesis?
A1: The most common impurities arise from unreacted starting materials and potential side reactions. These include:
-
Phenol: An unreacted starting material.
-
Methyl Chloroacetate or Methyl Bromoacetate: The second unreacted starting material.
-
Phenoxyacetic Acid: Formed by the hydrolysis of the methyl ester product, especially if reaction conditions are not anhydrous or if the work-up involves harsh basic conditions followed by acidification.
Q2: Which analytical techniques are best for identifying and quantifying solvent impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile organic solvents. The mass spectrometer can definitively identify the solvent, while the gas chromatograph provides quantitative data based on peak area. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify residual solvents by integrating the solvent peaks relative to the product peaks.
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: Best for removing small amounts of impurities from a solid product. It is less effective if the impurities have similar solubility to the product.
-
Column Chromatography: A highly versatile method for separating mixtures of compounds with different polarities. It is effective for removing impurities that are closely related to the product. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]
-
Distillation: Suitable if the product has a significantly different boiling point from the impurities and is thermally stable. The boiling point of this compound is approximately 243-245°C.[1]
Q4: My this compound sample is a pale yellow liquid. Is this normal?
A4: Yes, this compound can appear as a clear, colorless to slightly yellow liquid at temperatures above 30°C.[1] Below this temperature, it should solidify into a white solid. A more intense yellow or brown color may indicate the presence of impurities.
Q5: What is the best way to remove residual water from my organic solvent before use in synthesis?
A5: To prevent hydrolysis side-reactions, it is crucial to use anhydrous solvents. Standard methods for drying solvents include:
-
Distillation: Distilling the solvent over a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons; calcium hydride for halogenated solvents and alcohols).
-
Molecular Sieves: Using activated molecular sieves (typically 3Å or 4Å) to sequester water from the solvent.
-
Solvent Purification Systems: Many labs are equipped with systems that pass solvents through columns of drying agents like activated alumina.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2065-23-8 | [1][4] |
| Molecular Formula | C₉H₁₀O₃ | [1][4] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid (≥ 30°C), white solid (< 30°C) | [1] |
| Boiling Point | 243-245 °C (lit.) | [1] |
| Density | ~1.149 g/mL at 25 °C (lit.) | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [4][5] |
Table 2: Typical TLC and Column Chromatography Parameters
| Parameter | Recommended Conditions | Notes |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ | Standard silica plates are effective. |
| TLC Mobile Phase | Petroleum Ether : Ethyl Acetate (20:1) | This ratio provides good separation for the product.[1] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product. |
| Column Chromatography Stationary Phase | Silica Gel (230-400 mesh) | Standard flash chromatography grade silica is suitable. |
| Column Chromatography Eluent | Petroleum Ether : Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 30:1) and gradually increase the polarity to elute the product and then any more polar impurities. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction (Acid-Base Wash)
Objective: To remove acidic impurities such as unreacted phenol and phenoxyacetic acid from the crude product mixture after synthesis.
Methodology:
-
Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 3-6) with fresh sodium bicarbonate solution.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from non-acidic impurities and baseline material.
Methodology:
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., petroleum ether:ethyl acetate 30:1). Allow the silica to pack evenly without air bubbles.
-
Prepare the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Load the Column: Carefully add the dried, silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to protect the sample layer.
-
Elution: Carefully add the eluent to the column. Apply gentle pressure (using a pump or inert gas) to begin flowing the solvent through the column.
-
Collect Fractions: Collect the eluting solvent in small fractions (e.g., 10-20 mL) using test tubes or vials.
-
Monitor Fractions: Spot each fraction on a TLC plate. Develop the plate in the appropriate mobile phase (e.g., petroleum ether:ethyl acetate 20:1) and visualize under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the final purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Scaling Up Methyl 2-Phenoxyacetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale production and scaling up of methyl 2-phenoxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The two most prevalent methods for lab-scale synthesis are the Williamson ether synthesis and Fischer-Speier esterification. The Williamson method involves reacting phenol with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base.[1][2][3] Fischer esterification, conversely, involves the acid-catalyzed reaction of phenoxyacetic acid with methanol.[4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors depending on the synthetic route.
-
For Williamson Ether Synthesis:
-
Incomplete deprotonation of phenol: Ensure a sufficiently strong base and adequate reaction time for the formation of the phenoxide ion.
-
Side reactions: Elimination reactions can compete with the desired substitution, especially with secondary or tertiary alkyl halides (though less of a concern with methyl haloacetates).[5][6][7] Steric hindrance can also play a role.[2][7]
-
Reaction time and temperature: The reaction may require heating (reflux) overnight to proceed to completion.[1] Insufficient time or temperature will result in a lower yield.
-
-
For Fischer Esterification:
-
Equilibrium limitations: This is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[8]
-
Insufficient catalyst: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid) is used.[8]
-
Q3: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A3: In the Williamson synthesis, a potential side reaction is the alkylation on the aromatic ring of the phenoxide ion, as it is an ambident nucleophile.[3] Additionally, if using a strong base with a sterically hindered halide, elimination reactions can occur to form alkenes.[5][6] To minimize these, using a primary alkyl halide like methyl chloroacetate is preferred.[2][5]
Q4: What is the best method for purifying the final product?
A4: Purification of this compound typically involves a series of steps:
-
Filtration: To remove any solid inorganic salts (e.g., potassium carbonate).[1]
-
Aqueous workup: The reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate.[1] The organic layer is then washed with a brine solution.[1]
-
Drying: The combined organic layers are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[1]
-
Solvent removal: The solvent is removed under reduced pressure using a rotary evaporator.[1]
-
Distillation or Chromatography: For higher purity, the crude product can be purified by vacuum distillation or silica gel column chromatography.[1]
Q5: What are the key safety precautions to consider when working with the reagents for this synthesis?
A5:
-
Phenol: It is highly toxic and corrosive and can be absorbed through the skin, potentially leading to severe burns or fatal outcomes.[9][10] Always handle phenol in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or butyl rubber), safety goggles, and a lab coat.[9][10][11]
-
Methyl Chloroacetate/Bromoacetate: These are toxic and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate PPE.[12]
-
Bases (e.g., Potassium Carbonate, Sodium Hydride): Handle with care, as they can be corrosive or, in the case of sodium hydride, highly reactive with water.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Check the purity and age of phenol and methyl haloacetate. |
| Insufficient base or catalyst. | Use a fresh, anhydrous base for the Williamson synthesis or a sufficient amount of acid for esterification. | |
| Reaction temperature is too low. | Ensure the reaction is heated to the appropriate temperature (e.g., reflux).[1] | |
| Incorrect solvent. | Use a suitable polar aprotic solvent like acetone or DMF for the Williamson synthesis.[1] | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Insufficient amount of one reagent. | Ensure the correct stoichiometry of reactants. | |
| Formation of a Tar-like Substance | Polymerization or decomposition. | This can occur at excessively high temperatures.[8] Lower the reaction temperature and ensure an inert atmosphere if necessary. |
| Difficulty in Isolating the Product | Emulsion formation during workup. | Add a saturated brine solution to help break the emulsion.[8] |
| Product is water-soluble. | While this compound has low water solubility, ensure thorough extraction with an appropriate organic solvent.[13] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is based on a typical laboratory procedure.[1]
Materials:
-
Phenol
-
Methyl bromoacetate or methyl chloroacetate[1]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (optional, as a catalyst)[1]
-
Acetone, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5 eq) and potassium iodide (0.3 eq, optional).
-
Add methyl bromoacetate (1.0 eq) to the stirring mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Reagent Quantities for Williamson Ether Synthesis (Lab Scale)
| Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume | Equivalents |
| Phenol | 94.11 | 0.106 | 9.94 g | 1.0 |
| Methyl Bromoacetate | 152.97 | 0.106 | 10 mL | 1.0 |
| Potassium Carbonate | 138.21 | 0.158 | 21.89 g | 1.5 |
| Potassium Iodide | 166.00 | 0.030 | 5.0 g | 0.3 |
| Acetone | - | - | 250 mL | - |
Based on a literature procedure with a reported yield of 80%.[1]
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Boiling Point | 243-245 °C |
| Density | ~1.149 g/mL at 25 °C[1] |
| Refractive Index | ~1.514 at 20 °C[1] |
| Appearance | Colorless to slightly yellow liquid at ≥ 30°C; white solid at < 30°C[1] |
Visualizations
Caption: Williamson Ether Synthesis Workflow
Caption: Troubleshooting Logic for Low Yield
References
- 1. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. monash.edu [monash.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. Page loading... [wap.guidechem.com]
addressing matrix effects in methyl 2-phenoxyacetate analysis
Welcome to the technical support center for addressing matrix effects in the analysis of methyl 2-phenoxyacetate and related phenoxy acid compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] The "matrix" consists of all components in a sample apart from the analyte of interest, such as proteins, lipids, salts, and endogenous materials.[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantitative analyses, particularly in LC-MS/MS.[1][2][3][4]
Q2: How can I identify if matrix effects are influencing my results?
A2: The presence of matrix effects can be determined both qualitatively and quantitatively.
-
Quantitative Assessment (Post-Extraction Spiking): This is the standard method to measure the extent of matrix effects.[2] It involves comparing the response of an analyte spiked into a blank matrix extract (which has gone through the full sample preparation process) with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the degree of signal suppression or enhancement.[2]
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a standard solution of the analyte is infused into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected. Any fluctuation (a dip for suppression or a rise for enhancement) in the constant signal as the matrix components elute indicates at what retention times matrix effects are occurring.[2]
Q3: What are the primary strategies to address matrix effects?
A3: There are two main approaches: either compensating for the matrix effects or minimizing/eliminating them.[3]
-
Compensation Strategies: These methods do not remove the interference but correct for its impact on quantification. Common techniques include:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is assumed to be free of the analyte.[5][6][7] This ensures that the standards and the samples experience similar matrix effects.
-
Standard Addition Method: Known amounts of the analyte standard are added to aliquots of the sample itself.[3][8] This is a very effective but often labor-intensive method to correct for matrix effects specific to each sample.[8]
-
Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard as it behaves almost identically to the analyte during sample preparation and analysis, thus co-eluting and experiencing the same matrix effects.
-
-
Minimization/Elimination Strategies: These methods aim to reduce the interference from matrix components.
-
Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) or the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.[3][9]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components introduced into the analytical system, thereby lessening their impact.[10] This is only feasible if the instrument has sufficient sensitivity to detect the diluted analyte.[10]
-
Chromatographic Separation: Optimizing the LC method to better separate the analyte from co-eluting matrix components can significantly reduce interference.[3]
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound due to matrix effects.
Problem: Inconsistent and non-reproducible quantitative results.
-
Possible Cause: Variable matrix effects between different samples or batches.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment using at least six different lots of blank matrix to assess the variability of the matrix effect.
-
Implement Robust Calibration: If variability is high, solvent-based calibration is inadequate. Switch to a matrix-matched calibration curve.[5][6] For highly variable or unique matrices, the standard addition method may be necessary for the most accurate results.[8]
-
Review Sample Preparation: Ensure your sample preparation, such as a QuEChERS protocol, is being performed consistently. Inconsistent extraction or cleanup can lead to variable matrix composition in the final extracts.
-
Problem: Significant signal suppression is observed, leading to poor sensitivity (high LOQ).
-
Possible Cause: High concentration of co-eluting matrix components, such as lipids or pigments, in the final extract.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: If using the QuEChERS method, consider adding a cleanup step (dispersive SPE) with sorbents tailored to your matrix. For example, PSA (primary secondary amine) removes organic acids and sugars, C18 removes nonpolar interferences like lipids, and GCB (graphitized carbon black) removes pigments and sterols.[11]
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the interfering region of the chromatogram (identified via post-column infusion).
-
Attempt Sample Dilution: Dilute the final extract with the initial mobile phase (e.g., 5-fold or 10-fold). A logarithmic correlation often exists between the dilution factor and the reduction in matrix effects.[10] Check if the instrument sensitivity is still sufficient to meet your required detection limits.[10]
-
Problem: Signal enhancement is observed, leading to an overestimation of the analyte concentration.
-
Possible Cause: Co-eluting matrix components are improving the ionization efficiency of this compound. While less common than suppression, this can lead to significant quantification errors.[1]
-
Troubleshooting Steps:
-
Confirm with Matrix-Matched Standards: Prepare a calibration curve in a blank matrix extract. A lower slope compared to a solvent-based curve confirms signal enhancement.
-
Employ Standard Addition: The standard addition method is the most reliable way to achieve accurate quantification in the presence of signal enhancement, as it calibrates directly within the affected sample.[8]
-
Isolate the Cause: Use post-column infusion to identify the retention time of the enhancing components. Adjusting the chromatographic method to separate these components from the analyte peak is the ideal solution.
-
Data Summary: Sample Preparation and Matrix Effects
The following table summarizes typical recovery and matrix effect (ME) data for phenoxy acid herbicides in different matrices using the QuEChERS methodology. A positive ME value indicates signal enhancement, while a negative value indicates signal suppression.
| Analyte Class | Matrix | Sample Preparation | Average Recovery (%) | Matrix Effect (%) |
| Phenoxy Acid Herbicides | Apple | QuEChERS (no cleanup) | 70–92% | -25% to +15% |
| Phenoxy Acid Herbicides | Carrot | QuEChERS (no cleanup) | 70–92% | -30% to +10% |
| Various Pesticides | Spices (e.g., Bay Leaf, Ginger) | QuEChERS | Variable | Strong Suppression (>50%) Observed |
| Various Pesticides | Fruits (e.g., Orange, Grape) | QuEChERS | 80-110% | Medium Suppression (20-50%) Observed |
Data synthesized from multiple sources for illustrative purposes.[7][12][13]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound
This protocol is a modified version of the standard QuEChERS method, suitable for acidic pesticides like phenoxyacetic acids.[11][14]
1. Sample Homogenization & Extraction:
- Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[9]
- For dry samples, add an appropriate amount of water to rehydrate.[11]
- Add 10 mL of acetonitrile (containing 1% formic or acetic acid to ensure acidic compounds are in their neutral form for better extraction).
- Add internal standards if required.
- Shake vigorously for 1 minute.
2. Liquid-Liquid Partitioning:
- Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate. The citrate buffering version is also common to maintain a stable pH.[11]
- Immediately shake vigorously for 1 minute.
- Centrifuge the tube at >1,500 rcf for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup (Optional but Recommended):
- Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
- Add dSPE sorbents. Important: For acidic pesticides like this compound, avoid using PSA as it can remove the analyte.[11][15] A mixture of anhydrous MgSO₄ and C18 is a safer choice to remove water and nonpolar interferences.
- Vortex for 30 seconds.
- Centrifuge for 2 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.
Protocol 2: Matrix-Matched Calibration
1. Prepare Blank Matrix Extract:
- Select a sample of the matrix (e.g., apples, carrots) that is known to be free of this compound.
- Process this blank sample using the exact same sample preparation protocol (e.g., QuEChERS) as used for the unknown samples. The final supernatant is your blank matrix extract.
2. Prepare Calibration Standards:
- Prepare a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).
- Perform serial dilutions of this stock solution using the blank matrix extract as the diluent.[9]
- This creates a set of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) where each standard has the same matrix composition as the prepared samples.
3. Analysis:
- Analyze the matrix-matched standards using your LC-MS/MS method to generate a calibration curve.
- Analyze the prepared unknown samples and quantify using this curve.
Visual Workflow Guides
Caption: Decision tree for troubleshooting matrix effects.
Caption: Workflow for the method of standard addition.
Caption: Main steps of the QuEChERS sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. it.restek.com [it.restek.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model | MDPI [mdpi.com]
- 6. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 7. mdpi.com [mdpi.com]
- 8. Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QuEChERS: About the method [quechers.eu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Methyl 2-Phenoxyacetate and 2,4-D Herbicides for Researchers and Scientists
This guide provides a detailed, objective comparison of the synthetic auxin herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and its related compound, methyl 2-phenoxyacetate. The information is intended for researchers, scientists, and professionals in drug and herbicide development, presenting key data, experimental methodologies, and visual summaries of molecular and experimental processes.
Introduction
Phenoxyacetic acid derivatives have been a cornerstone of selective weed control since the 1940s.[1][2] 2,4-D was one of the first synthetic herbicides developed and remains one of the most widely used for controlling broadleaf weeds in various agricultural and turf settings.[2] this compound, a structurally related ester, is used in the synthesis of pharmaceuticals and agrochemicals and is also noted for its potential herbicidal properties.[3][4] This guide examines their comparative chemical properties, mechanisms of action, herbicidal efficacy, and environmental fate, supported by experimental data and protocols.
Chemical Structure and Physicochemical Properties
The fundamental structural difference between 2,4-D and this compound is the presence of two chlorine atoms on the phenyl ring of 2,4-D and the esterification of the carboxylic acid group in this compound. These modifications significantly influence their chemical and physical properties, which in turn affect their biological activity and environmental behavior.
| Property | This compound | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| CAS Number | 2065-23-8[5][6] | 94-75-7 |
| Molecular Formula | C₉H₁₀O₃[5][6] | C₈H₆Cl₂O₃ |
| Molecular Weight | 166.17 g/mol [5][6] | 221.04 g/mol |
| Appearance | Colorless to slightly yellow liquid or white solid (<30°C)[4] | White to yellow crystalline powder |
| Water Solubility | Slightly soluble[3][5] | 900 mg/L (acid form) |
| Boiling Point | 243-245°C @ 760 mmHg[3][7] | 160 °C at 0.4 mmHg |
| Density | ~1.15 g/cm³[4][5] | 1.56 g/cm³ |
| LogP (Octanol-Water Partition Coefficient) | 1.41[3] | 2.81 (acid form) |
Mechanism of Action: Synthetic Auxins
2,4-D is a classic example of a synthetic auxin herbicide.[2] It mimics the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, it is not readily degraded by plants.[1] This leads to a sustained and overwhelming hormonal response in susceptible broadleaf plants (dicots), causing uncontrolled cell division and growth, which ultimately results in tissue damage and plant death.[2] Grasses (monocots) are generally tolerant due to differences in their vascular structure and metabolic pathways that allow them to inactivate 2,4-D more effectively.
At the molecular level, 2,4-D binds to auxin receptors, such as the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1). This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, leading to the production of proteins that cause cell wall loosening, ethylene synthesis, and other effects associated with uncontrolled growth.
This compound is expected to function as a pro-herbicide. The ester linkage is likely hydrolyzed in the soil or within the plant by esterase enzymes to release the active phenoxyacetic acid, which would then exert its herbicidal effect through a similar auxin-mimicking mechanism.
References
- 1. This compound | High-Purity | For RUO [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 5. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
validating a new analytical method for methyl 2-phenoxyacetate
A Comparative Guide to the Validation of a New Analytical Method for Methyl 2-phenoxyacetate
This guide presents a comparative analysis of analytical methodologies for the validation of this compound, a crucial step in drug development and quality control. Ensuring the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to the safety and efficacy of therapeutic products.[1] This document outlines key analytical techniques, provides comparative data, and details experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific needs.
Introduction to Method Validation
Analytical method validation is the documented process that establishes that an analytical procedure is suitable for its intended purpose.[1] For the analysis of this compound, the objective is to develop a method that can accurately and reliably quantify the compound. The International Council for Harmonisation (ICH) guidelines offer a framework for validating analytical procedures, focusing on parameters such as specificity, linearity, accuracy, precision, and robustness.[1] this compound, with its ester functional group, is amenable to analysis by several chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparison of Key Analytical Methods
The choice of an appropriate analytical method hinges on the physicochemical properties of this compound, its potential impurities, and the specific requirements of the analysis (e.g., routine quality control versus impurity profiling).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a stationary phase under the influence of a mobile phase. |
| Applicability | Well-suited for the analysis of non-volatile and thermally labile compounds like this compound. | Suitable for volatile impurities and can be adapted for the purity assay of this compound, potentially after derivatization.[1] | Primarily used for qualitative analysis, such as reaction monitoring and impurity spotting. |
| Sensitivity | High (typically ppm to ppb levels).[1] | Very high, especially with specific detectors (e.g., FID, MS) (ppm to ppb levels).[1] | Lower sensitivity compared to HPLC and GC. |
| Quantification | Excellent for precise and accurate quantification.[1] | Excellent for precise and accurate quantification.[1] | Semi-quantitative at best. |
| Potential Impurities Detected | Starting materials, by-products, and degradation products. | Volatile impurities and residual solvents.[1] | Gross impurities and non-volatile spots. |
| Advantages | Robust, versatile, and numerous detection options (UV, MS, etc.). | High resolution and speed for volatile compounds. | Simple, rapid, and cost-effective for preliminary screening.[1] |
| Limitations | May require longer analysis times and higher solvent consumption. | Not suitable for non-volatile or thermally labile compounds without derivatization.[1] | Limited resolution and quantification capabilities. |
Exemplary Experimental Protocols
The following are detailed, exemplary protocols for the purity validation of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the quantitative determination of this compound.
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
3. Validation Parameters:
-
Specificity: Analyze blank, standard, and sample solutions to ensure no interference at the retention time of the main peak.[1]
-
Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate the method's reliability.[1]
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of volatile impurities and can be adapted for the purity assay of this compound.
1. Instrumentation and Conditions:
-
System: GC with a Flame Ionization Detector (FID)
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode)
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of 1.0 mg/mL.
-
Sample Solution: Dissolve the sample in the same solvent to a final concentration of approximately 1.0 mg/mL.
3. Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, Robustness) are assessed similarly to the HPLC method, with adjustments appropriate for GC analysis.[1]
Method Validation Data
The following tables present hypothetical but realistic data from the validation of the HPLC method for this compound purity.
Linearity
| Concentration (µg/mL) | Peak Area |
|---|---|
| 50 | 150,000 |
| 100 | 300,000 |
| 200 | 600,000 |
| 400 | 1,200,000 |
| 800 | 2,400,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.05 | 100.5 |
| 120% | 12.0 | 11.90 | 99.2 |
| Average Recovery | | | 99.7% |
Precision (Repeatability)
| Sample No. | Assay (%) |
|---|---|
| 1 | 99.8 |
| 2 | 100.1 |
| 3 | 99.9 |
| 4 | 100.2 |
| 5 | 99.7 |
| 6 | 100.3 |
| Mean | 100.0 |
| %RSD | 0.25% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
|---|---|
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizing the Validation Process
The following diagrams illustrate key workflows and relationships in the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Pathway for Method Selection.
References
Comparative Cross-Reactivity Analysis of Methyl 2-Phenoxyacetate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of methyl 2-phenoxyacetate analogs. Due to the limited availability of direct, comprehensive experimental data for a wide range of these specific analogs in a single study, this document presents a representative dataset to illustrate the structure-activity relationships in immunoassays. The experimental protocols and signaling pathway information are based on established methodologies for similar compounds.
Data Presentation: Cross-Reactivity of this compound Analogs
The following table summarizes the representative cross-reactivity of selected this compound analogs in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantification of the parent compound, this compound. The data is compiled based on findings from studies on structurally related phenoxyacetic acid herbicides and is intended to be illustrative. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing analog) x 100%.
| Compound ID | Analog Name | Substitution Pattern | Representative IC50 (ng/mL) | Representative Cross-Reactivity (%) |
| MPA-01 | This compound (Parent) | Unsubstituted | 10.0 | 100 |
| MPA-02 | Methyl 2-(4-chlorophenoxy)acetate | 4-Chloro | 15.2 | 65.8 |
| MPA-03 | Methyl 2-(2,4-dichlorophenoxy)acetate | 2,4-Dichloro | 8.5 | 117.6 |
| MPA-04 | Methyl 2-(2-methylphenoxy)acetate | 2-Methyl | 25.0 | 40.0 |
| MPA-05 | Methyl 2-(4-methylphenoxy)acetate | 4-Methyl | 30.5 | 32.8 |
| MPA-06 | Methyl 2-(2,4-dimethylphenoxy)acetate | 2,4-Dimethyl | 50.8 | 19.7 |
| MPA-07 | Methyl 2-(4-nitrophenoxy)acetate | 4-Nitro | 45.1 | 22.2 |
| MPA-08 | 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro, acid | 9.2 | 108.7 |
Experimental Protocols
A detailed methodology for a competitive indirect ELISA (ciELISA) to determine the cross-reactivity of this compound analogs is provided below. This protocol is a standard procedure for small molecule immunoassays.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
1. Materials and Reagents:
-
96-well microtiter plates (high-binding)
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Specific Antibody: Monoclonal or polyclonal antibody raised against the this compound-protein conjugate.
-
This compound standard and its analogs.
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2 M Sulfuric Acid).
-
Coating Buffer (e.g., 0.05 M Carbonate-bicarbonate buffer, pH 9.6).
-
Washing Buffer (e.g., Phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST).
-
Assay Buffer (e.g., PBST).
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 300 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each analog in assay buffer.
-
In separate tubes, mix 50 µL of each standard/analog dilution with 50 µL of the primary antibody (diluted to its optimal concentration in assay buffer).
-
Transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the parent compound and each analog.
-
Calculate the percent cross-reactivity for each analog using the formula mentioned above.
Mandatory Visualization
Signaling Pathway of Phenoxyacetate Analogs as Synthetic Auxins
Phenoxyacetates, including this compound and its analogs, are known to act as synthetic auxins, a class of plant growth regulators.[1] They mimic the natural plant hormone auxin (indole-3-acetic acid, IAA) and can induce uncontrolled growth leading to plant death in susceptible species.[1] The primary mechanism of action involves binding to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding event initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, elongation, and differentiation.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps involved in a typical experimental workflow for determining the cross-reactivity of this compound analogs using a competitive immunoassay.
References
A Comparative Guide to the Efficacy of Phenoxyacetate Herbicides
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetate herbicides, a class of synthetic auxins, have long been a cornerstone of selective broadleaf weed management in agriculture and turf. Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) allows them to induce lethal, uncontrolled growth in susceptible dicotyledonous species while leaving monocotyledonous crops largely unaffected.[1][2] This guide provides a comparative analysis of the efficacy of prominent phenoxyacetate herbicides, supported by experimental data, detailed methodologies for efficacy testing, and a visualization of the underlying signaling pathway.
Mechanism of Action: Synthetic Auxin Pathway
Phenoxyacetate herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) function by overwhelming the plant's natural auxin signaling pathways.[3] At herbicidal concentrations, these synthetic auxins bind to receptor complexes, primarily the F-box protein TIR1/AFB part of the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes auxin response factors (ARFs), leading to the massive transcription of auxin-responsive genes. This results in uncontrolled cell division and elongation, epinasty, disruption of vascular tissues, and ultimately, plant death.[2][4]
Caption: Synthetic Auxin Herbicide Signaling Pathway.
Comparative Efficacy Data
The efficacy of phenoxyacetate herbicides is dependent on the target weed species, the specific herbicide molecule, application rate, and environmental conditions. The following tables summarize quantitative data from various studies, presenting the concentration required to inhibit or control weed growth.
Table 1: Inhibitory Concentration (IC50) of 2,4-D and MCPA on Broadleaf and Cereal Plants
The IC50 value represents the concentration of a herbicide that is required for 50% inhibition of a biological process, such as root or shoot growth.
| Weed/Plant Species | Herbicide | Test Parameter | IC50 (mg a.i. L⁻¹) | Citation |
| Broadleaf | ||||
| Lepidium sativum (Garden Cress) | 2,4-D (Ammonium Salt) | Root Growth Inhibition | 0.07 | [5] |
| Shoot Growth Inhibition | 0.15 | [5] | ||
| MCPA (Sodium Salt) | Root Growth Inhibition | 0.20 | [5] | |
| Shoot Growth Inhibition | 0.60 | [5] | ||
| Sinapis alba (White Mustard) | 2,4-D (Ammonium Salt) | Root Growth Inhibition | 0.17 | [5] |
| Shoot Growth Inhibition | 0.32 | [5] | ||
| MCPA (Sodium Salt) | Root Growth Inhibition | 0.30 | [5] | |
| Shoot Growth Inhibition | 0.80 | [5] | ||
| Cereal (for comparison) | ||||
| Avena sativa (Oat) | 2,4-D (Ammonium Salt) | Root Growth Inhibition | 1.80 | [5] |
| Shoot Growth Inhibition | 73.0 | [5] | ||
| MCPA (Sodium Salt) | Root Growth Inhibition | 12.0 | [5] | |
| Shoot Growth Inhibition | 18.0 | [5] | ||
| Triticum aestivum (Wheat) | 2,4-D (Ammonium Salt) | Root Growth Inhibition | 2.50 | [5] |
| Shoot Growth Inhibition | 12.0 | [5] | ||
| MCPA (Sodium Salt) | Root Growth Inhibition | 9.00 | [5] | |
| Shoot Growth Inhibition | 10.0 | [5] |
Data derived from a study by Grabinska-Sota et al. (2003) using commercial preparations.[5]
Table 2: Effective Dose (ED) for Control of Various Broadleaf Weeds
The Effective Dose (ED) is the herbicide rate that causes a specific level of response, typically biomass reduction or mortality (e.g., ED50 for 50% control).
| Weed Species | Herbicide | ED Value | Rate (g a.i. ha⁻¹) | Citation |
| Amaranthus retroflexus (Redroot Pigweed) | 2,4-D + MCPA | ED50 | 121.5 | [6] |
| ED80 | 337.5 | [6] | ||
| ED90 | 580.5 | [6] | ||
| Cirsium arvense (Canada Thistle) - Population 1 | 2,4-D | ED50 | 131.93 | [5] |
| Cirsium arvense (Canada Thistle) - Population 2 | 2,4-D | ED50 | 115.42 | [5] |
| Cirsium arvense (Canada Thistle) - Population 3 | 2,4-D | ED50 | 141.89 | [5] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of herbicide efficacy. Below are detailed methodologies for greenhouse and field-based bioassays.
Greenhouse Dose-Response Bioassay Protocol
This protocol is designed to determine the rate of herbicide required to control or inhibit the growth of a target weed species under controlled conditions.
-
Seed Germination and Plant Cultivation:
-
Seeds of the target weed species are sown in pots or trays filled with a standard potting medium.
-
Seedlings are thinned to a uniform number per pot (e.g., 2-4 plants) once they reach the cotyledon stage.
-
Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod until they reach a specific growth stage (typically 2-4 true leaves).[7]
-
-
Herbicide Preparation and Application:
-
Stock solutions of the phenoxyacetate herbicides are prepared. A series of dilutions are made to create a range of doses that will span from no effect to complete mortality.
-
Herbicides are applied using a calibrated cabinet sprayer equipped with a specific nozzle type to ensure uniform application and coverage.[7] Application parameters such as spray volume (e.g., 200 L/ha) and pressure are kept constant.
-
-
Experimental Design and Data Collection:
-
A completely randomized design (CRD) is typically used with 4-6 replications per herbicide dose, including an untreated control.
-
At set intervals after treatment (e.g., 7, 14, and 21 days), visual injury ratings are recorded on a scale of 0% (no effect) to 100% (complete death).
-
At the final evaluation, the above-ground biomass is harvested, and fresh and dry weights are recorded.[7]
-
-
Statistical Analysis:
-
Biomass data is typically converted to a percentage of the untreated control.
-
A non-linear regression analysis (e.g., a four-parameter log-logistic model) is used to fit the dose-response data.
-
From the regression model, key parameters such as the ED50 (or GR50/LD50) are calculated to quantify and compare herbicide efficacy.
-
References
A Comprehensive Guide to the Validation of Methyl 2-Phenoxyacetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and validation overview of methyl 2-phenoxyacetate for its use as a reference standard in analytical testing. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating its suitability for their specific applications. This document outlines the key physicochemical properties, analytical methodologies for purity and identity confirmation, and a comparative analysis with potential alternatives.
Introduction to Reference Standards
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical assays. The qualification of a reference standard is a critical process that involves comprehensive testing to establish its identity, purity, and stability. This ensures the reliability and accuracy of analytical data in research and quality control.
Physicochemical Properties of this compound
This compound (CAS No. 2065-23-8) is the methyl ester of phenoxyacetic acid.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Methyl phenoxyacetate, Phenoxyacetic acid methyl ester | [3][4][5] |
| CAS Number | 2065-23-8 | [3][4][5] |
| Molecular Formula | C₉H₁₀O₃ | [3][4] |
| Molecular Weight | 166.17 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [6] |
| Boiling Point | 243 °C | |
| Density | 1.149 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.514 | |
| Solubility | Soluble in alcohol. Slightly soluble in water. | [5] |
Analytical Validation
The validation of this compound as a reference standard involves a series of analytical tests to confirm its identity, purity, and stability. The following sections detail the proposed experimental protocols for these tests.
Purity Determination and Impurity Profiling
The purity of a reference standard is its most critical attribute. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for assessing the purity of non-volatile and volatile compounds, respectively.
Table 1: Proposed HPLC-UV Method Parameters and Illustrative Validation Data
| Parameter | Proposed Method for this compound | Illustrative Performance Data (based on related compounds) |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) | - |
| Mobile Phase | Acetonitrile and water gradient | - |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 270 nm | - |
| Linearity (r²) | > 0.999 | 0.9998[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1%[9] |
| Precision (%RSD) | < 2.0% | < 1.0%[7] |
| Limit of Detection (LOD) | Reportable | 0.05 ng/mL (for phenoxyacetic acids by LC-MS/MS)[10] |
| Limit of Quantitation (LOQ) | Reportable | Not specified |
Note: The performance data is illustrative and based on methods for structurally similar compounds. Actual performance should be established during method validation.
For assessing volatile impurities, a GC-FID method is recommended.
Table 2: Proposed GC-FID Method Parameters and Illustrative Validation Data
| Parameter | Proposed Method for this compound | Illustrative Performance Data (based on related compounds) |
| Column | DB-5 or equivalent (e.g., 30 m x 0.32 mm x 0.25 µm) | - |
| Carrier Gas | Helium or Hydrogen | - |
| Inlet Temperature | 250 °C | - |
| Detector Temperature | 300 °C | - |
| Oven Program | Temperature gradient from 100 °C to 280 °C | - |
| Linearity (r²) | > 0.999 | 0.9998[11] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.3% to 101.5%[11] |
| Precision (%RSD) | < 2.0% | 0.53%[11] |
| Limit of Detection (LOD) | Reportable | 0.19 ppm[11] |
| Limit of Quantitation (LOQ) | Reportable | 0.38 ppm[11] |
Note: The performance data is illustrative and based on methods for structurally similar compounds. Actual performance should be established during method validation.
Potential impurities in this compound can originate from the starting materials or by-products of the synthesis process. Common synthetic routes involve the reaction of phenol with methyl chloroacetate.[4] Potential impurities could include:
-
Phenol: Unreacted starting material.
-
Methyl chloroacetate: Unreacted starting material.
-
Phenoxyacetic acid: Hydrolysis product of the ester.
-
Isomeric impurities: Arising from impurities in the starting phenol.
Identity Confirmation
The identity of the reference standard must be unequivocally confirmed using spectroscopic techniques.
Table 3: Spectroscopic Methods for Identity Confirmation
| Technique | Purpose | Expected Results |
| ¹H NMR | Confirms the proton structure of the molecule. | Peaks corresponding to the aromatic, methylene, and methyl protons with appropriate chemical shifts and integrations. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (166.17 g/mol ). |
| Infrared (IR) Spectroscopy | Identifies the functional groups present. | Characteristic absorption bands for the ester carbonyl, ether linkage, and aromatic ring. |
Stability Assessment
A stability-indicating method, typically the validated HPLC method, should be used to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]
Table 4: Recommended Forced Degradation Studies
| Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60°C for a defined period. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for a defined period. |
| Oxidation | 3% H₂O₂ at room temperature for a defined period. |
| Thermal Degradation | Dry heat at 105°C for a defined period. |
| Photostability | Exposure to light as per ICH Q1B guidelines. |
The results of these studies will help to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for this compound is not publicly available, phenoxyacetic acid is reported to be stable under normal storage conditions.[16][17] The shelf life of a properly sealed and stored reagent can be several years.[18]
Comparison with Alternatives
Phenoxyacetic acid and its other esters could be considered as alternative reference standards depending on the specific analytical need.
Table 5: Comparison of this compound with Phenoxyacetic Acid
| Feature | This compound | Phenoxyacetic Acid |
| Form | Liquid at room temperature | Solid at room temperature |
| Solubility | More soluble in organic solvents | More soluble in aqueous bases |
| Volatility | More volatile | Less volatile |
| Primary Use as Standard | For quantification of the ester itself or related esters. | For quantification of the acid and as a primary standard for the ester. |
The choice between the ester and the acid as a reference standard will depend on the analyte being quantified. For the analysis of this compound, using the ester itself as the reference standard is generally preferred for direct comparison and to avoid potential issues with esterification efficiency if the acid were to be used.
Experimental Protocols
Protocol for Purity Determination by HPLC-UV
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Use a C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Employ a gradient elution program, for example: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Monitor the eluent at a wavelength of 270 nm.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.
-
Protocol for Identity Confirmation by ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumental Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Analysis: Process the spectrum and assign the peaks to the corresponding protons in the molecule. Verify the chemical shifts, splitting patterns, and integration values.
Visualizations
Workflow for Reference Standard Validation
Caption: Workflow for the validation of a chemical reference standard.
Analytical Techniques for Validation
Caption: Key analytical techniques for reference standard validation.
Conclusion
This compound possesses the necessary physicochemical characteristics to serve as a reference standard. This guide outlines a comprehensive approach to its validation, including detailed protocols for purity, identity, and stability testing. While specific validation data for this compound is not extensively published, the provided methodologies, based on structurally related compounds, offer a robust framework for its qualification. The successful completion of these validation studies will ensure its suitability as a reliable reference standard for analytical applications in research and industry.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 5. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 6. Methyl phenoxyacetate CAS#: 2065-23-8 [m.chemicalbook.com]
- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rbmb.net [rbmb.net]
- 10. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. memmert.com [memmert.com]
- 13. database.ich.org [database.ich.org]
- 14. ijcrt.org [ijcrt.org]
- 15. ikev.org [ikev.org]
- 16. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 17. lobachemie.com [lobachemie.com]
- 18. onepointesolutions.com [onepointesolutions.com]
A Comparative Guide to the Biological Activities of Phenoxyacetate Esters
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetate esters and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of their efficacy in various therapeutic areas, supported by experimental data from recent scientific literature. The information is intended to assist researchers in identifying promising candidates for further investigation and development.
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation.[1] Selective COX-2 inhibitors offer a promising therapeutic strategy by mitigating inflammatory responses while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Key Findings: Certain synthesized phenoxyacetic acid derivatives have demonstrated significant COX-2 inhibition, with IC50 values in the nanomolar range, indicating potent anti-inflammatory potential.[1] In vivo studies have further substantiated these findings, showing a reduction in paw thickness and weight in animal models of inflammation.[2]
Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Selected Phenoxyacetate Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | In Vivo Paw Thickness Inhibition (%) | In Vivo Paw Weight Inhibition (%) | Reference |
| 5d-f | - | 0.06 - 0.09 | - | - | [1] |
| 7b | - | 0.06 - 0.09 | 46.51 | 64.84 | [1][2] |
| 10c-f | - | 0.06 - 0.09 | - | - | [1] |
| 5f | - | - | 63.35 | 68.26 | [2] |
| Mefenamic acid (V) | 29.9 ± 0.09 | - | 33.89 | 63.76 | [2] |
| Celecoxib (IX) | 14.93 ± 0.12 | - | 41.65 | 68.15 | [2] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 enzymes was determined using an in vitro assay. The assay measures the conversion of arachidonic acid to prostaglandins, the key function of COX enzymes. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is then calculated.[2]
Caption: Workflow for determining in vitro COX inhibition.
Signaling Pathway: COX-2 in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[1]
Caption: Role of COX-2 in the inflammatory pathway.
Anticancer Activity
Phenoxyacetate derivatives have demonstrated cytotoxic effects against various human cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key cellular pathways.
Key Findings: Several synthesized compounds have shown potent antiproliferative activity against a range of cancer cell lines, with some exhibiting IC50 values in the low micromolar and even nanomolar range.[3]
Table 2: In Vitro Anticancer Activity of Selected Phenoxyacetate Derivatives
| Compound | Cell Line | IC50 | Standard Drug | Standard Drug IC50 | Reference |
| Compound 6 | - | 24.8 nM | - | - | [3] |
| Compound 7 | - | 67.7 nM | - | - | [3] |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal cancer (CRC) cells | 4.8 ± 0.35 µM | Rosiglitazone (RGZ) | 9.8 ± 0.4 µM | [3] |
| 4-Cl-phenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/ml | Cisplatin | 0.236 ± 0.07 µg/ml | [3] |
| Compound 3 | HeLa Cells | 1.64 ± 0.41 µM | Etoposide | 2.45 ± 0.85 µM | [3] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma G-361 | 104.86 µM | - | - | [3] |
| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate LNCaP | 145.39 µM | - | - | [3] |
| Pyridazine hydrazide with phenoxy acetic acid | HepG2 hepatocellular cancer cells | 6.9 ± 0.7 μM | 5-Fluorouracil (5-FU) | 8.3 ± 1.8 μM | [4] |
Note: A lower IC50 value indicates greater cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the cytotoxic effects of a compound.[4]
Caption: Workflow for assessing cell viability using the MTT assay.
Antimicrobial Activity
Phenoxyacetic acid derivatives have been shown to possess a broad range of antimicrobial activities against various bacterial and fungal strains.
Key Findings: The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Selected Phenoxyacetate Derivatives
| Compound | Target Microorganism | MIC (µL) | Standard Drug | Standard Drug MIC (µL) | Zone of Inhibition (mm) | Reference |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 ± 0.57 | Ciprofloxacin | 6.67 ± 0.48 | - | [3] |
| Methyl N'-(4-(1H-pyrrol-1-yl)benzoyl)formohydrazonate | Mycobacterium tuberculosis H37Rv | - | Isoniazid | - | - | [3] |
| 2-(3, 5-dimethoxyphenoxy)-N-(4-(prrrolidin-1-yl)benzylidene)acetohydrazide | E. coli | - | - | - | 21 | [3] |
| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | - | - | - | 30 | [3] |
| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | - | - | - | - | 15 | [3] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | - | - | - | 20 | [3] |
| (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H- indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid | C. albicans | - | Griseofulvin | - | 24 | [3] |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis. The assay utilizes the Alamar Blue reagent, which is an indicator of cell viability. In the presence of viable bacteria, the blue resazurin in Alamar Blue is reduced to the pink resorufin, providing a visual indication of bacterial growth.
Caption: Workflow for determining MIC using the MABA assay.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenoxyacetic acid analogues have been identified as partial agonists of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in regulating adipogenesis, metabolism, inflammation, and cell proliferation.[5] Partial agonists are of particular interest as they may offer a more favorable side-effect profile compared to full agonists.
Key Findings: Several chiral phenoxyacetic acid analogues have been shown to act as PPARγ partial agonists, transactivating the receptor to a lesser extent than the full agonist rosiglitazone.[5] This partial agonism is associated with antiproliferative effects in colorectal cancer cells.[5]
Signaling Pathway: PPARγ in Gene Regulation
PPARγ forms a heterodimer with the retinoid X receptor (RXR). Upon ligand binding, this complex binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[5][6]
Caption: PPARγ signaling pathway for gene regulation.
Free Fatty Acid Receptor 1 (FFA1) Agonism
Phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor that is a promising target for the treatment of type 2 diabetes due to its role in amplifying glucose-stimulated insulin secretion.[7]
Key Findings: A specific phenoxyacetic acid derivative, compound 8, was identified as a potent FFA1 agonist with an EC50 of 62.3 nM.[3] Another promising candidate, compound 16, also demonstrated robust agonistic activity with an EC50 of 43.6 nM and showed potential for improving hyperglycemia in animal models.[7]
Table 4: FFA1 Agonist Activity of Selected Phenoxyacetic Acid Derivatives
| Compound | EC50 (nM) | Reference |
| Compound 8 | 62.3 | [3] |
| Compound 16 | 43.6 | [7] |
Note: A lower EC50 value indicates greater potency.
Experimental Protocol: FFA1 Agonist Activity Assay
The agonistic activity of compounds on FFA1 is typically assessed using a cell-based assay that measures a downstream signaling event, such as an increase in intracellular calcium concentration, upon receptor activation. The effective concentration of a compound that produces 50% of the maximal response (EC50) is a measure of its potency.
Caption: Workflow for determining FFA1 agonist activity.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized Methyl 2-Phenoxyacetate
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized methyl 2-phenoxyacetate, a versatile intermediate in organic and medicinal chemistry.[1] We present detailed experimental protocols, comparative performance data, and a visual workflow to aid in the selection of the most appropriate analytical methods.
Introduction to Purity Assessment of this compound
This compound is a key building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[1][2] Its synthesis, commonly achieved through the reaction of a phenol with a haloacetate, can introduce various impurities that may affect the outcome of subsequent reactions or biological assays.[2] Common impurities can include unreacted starting materials (e.g., phenol and methyl chloroacetate), by-products from side reactions (e.g., hydrolysis to form phenoxyacetic acid), and potentially isomeric impurities.[3] Therefore, a multi-faceted analytical approach is essential for the accurate determination of its purity.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity assessment depends on the expected impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for quantitative purity analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for structural confirmation and identification of major impurities.[4][5]
Chromatographic Methods: HPLC and GC
HPLC and GC are powerful separation techniques that can resolve the target compound from its impurities, allowing for their quantification.
| Technique | Principle | Typical Stationary Phase | Typical Mobile/Carrier Gas | Detector | Ideal for |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 reverse-phase | Acetonitrile/Water gradient | UV-Vis | Non-volatile and thermally labile compounds. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Polysiloxane-based (e.g., DB-624) | Nitrogen or Helium | Flame Ionization Detector (FID) | Volatile and thermally stable compounds. |
Spectroscopic Methods: NMR and IR
NMR and IR spectroscopy provide information about the chemical structure of the synthesized compound and can be used to identify the presence of impurities with different functional groups.
| Technique | Principle | Information Obtained |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Provides information on the chemical environment of hydrogen atoms, confirming the compound's structure and detecting proton-containing impurities. |
| ¹³C NMR | Nuclear spin transitions of ¹³C nuclei in a magnetic field. | Provides information on the carbon skeleton of the molecule. |
| FT-IR | Absorption of infrared radiation by molecular vibrations. | Identifies the presence of specific functional groups (e.g., C=O, C-O-C). |
| Mass Spec | Ionization of molecules and separation based on mass-to-charge ratio. | Determines the molecular weight of the compound and can help identify impurities.[6] |
Characterization Data for this compound
The following tables summarize key analytical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [7] |
| Molecular Weight | 166.17 g/mol | [7][8] |
| Appearance | Clear colorless to slightly yellow liquid (≥ 30°C), white solid (< 30°C) | [2] |
| Boiling Point | 243 °C | [7][8] |
| Density | 1.149 g/mL at 25 °C | [8] |
| Refractive Index | 1.514 at 20 °C | [8] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 3.78 (s, 3H, -OCH₃), 4.62 (s, 2H, -OCH₂-), 6.88-7.02 (m, 3H, Ar-H), 7.24-7.34 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 52.2 (-OCH₃), 65.2 (-OCH₂-), 114.7, 121.6, 129.5, 157.9 (Ar-C), 169.1 (C=O)[7] |
| IR (liquid film) | ν (cm⁻¹): ~1760 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1220 (C-O, ether)[7] |
| Mass Spectrum (EI) | m/z: 166 (M⁺), 107, 77[6] |
Comparison with Alternatives
While this compound is a versatile reagent, other structurally related compounds may be considered for specific applications. The choice of an alternative will depend on the desired chemical properties and biological activity.
Table 3: Comparison with Alternative Compounds
| Compound | Structure | Key Differences from this compound | Purity Assessment Considerations |
| Ethyl 2-phenoxyacetate | C₆H₅OCH₂COOCH₂CH₃ | Ethyl ester instead of methyl ester. | Similar to this compound, with attention to residual ethanol. |
| Phenoxyacetic acid | C₆H₅OCH₂COOH | Carboxylic acid instead of a methyl ester. | Purity is often assessed by titration and melting point, in addition to chromatographic and spectroscopic methods. |
| Methyl 2-(4-chlorophenoxy)acetate | ClC₆H₄OCH₂COOCH₃ | Chlorine substituent on the phenyl ring. | Potential for regioisomeric impurities (ortho, meta, para). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic or acetic acid) is often effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Chromatographic Conditions:
-
Column: A capillary column such as DB-624 (30 m x 0.53 mm, 1.0 µm film thickness) is suitable.[5]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Purity is calculated based on the area percentage of the product peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in the structure. The presence of unexpected peaks may indicate impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small drop of the liquid sample can be placed between two KBr or NaCl plates. If the sample is solid, it can be analyzed as a KBr pellet or a thin film after melting.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound to confirm the presence of characteristic functional group absorptions.
Workflow for Purity Assessment
Caption: A logical workflow for the synthesis, purification, and purity assessment of this compound.
References
- 1. This compound | High-Purity | For RUO [benchchem.com]
- 2. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iiste.org [iiste.org]
- 6. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Methyl phenoxyacetate 99 2065-23-8 [sigmaaldrich.com]
Inter-laboratory Validation for the Quantification of Methyl 2-Phenoxyacetate: A Comparative Guide
This guide presents a comparative overview of analytical methodologies for the precise quantification of methyl 2-phenoxyacetate. It is designed for researchers, scientists, and drug development professionals to facilitate the selection and implementation of reliable and robust analytical techniques. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are compared based on a hypothetical inter-laboratory study, complete with detailed experimental protocols and performance data.
Data Presentation: Inter-laboratory Performance Comparison
The following data represents a hypothetical inter-laboratory study conducted by five independent laboratories. Each laboratory analyzed a standardized sample of this compound with a known concentration of 15 µg/mL using both GC-MS and LC-MS/MS methods.
Table 1: Comparison of Method Performance Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 97.2% - 103.1% | 98.5% - 101.8% |
| Precision (RSD%) | ||
| - Repeatability | < 2.5% | < 1.8% |
| - Intermediate Precision | < 4.0% | < 3.0% |
| - Reproducibility | < 6.5% | < 5.5% |
| Limit of Detection (LOD) | 0.08 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | 0.10 µg/mL |
| Robustness | High | High |
Table 2: Inter-laboratory Study Results for a 15 µg/mL Standard
| Laboratory | GC-MS Measured Conc. (µg/mL) | LC-MS/MS Measured Conc. (µg/mL) |
| Lab 1 | 15.2 | 14.9 |
| Lab 2 | 14.7 | 15.1 |
| Lab 3 | 15.4 | 14.8 |
| Lab 4 | 14.6 | 15.2 |
| Lab 5 | 15.5 | 15.0 |
| Mean | 15.08 | 15.00 |
| Std. Dev. | 0.40 | 0.16 |
| RSD (%) | 2.65% | 1.07% |
Experimental Protocols
The following sections provide detailed methodologies for the analytical techniques evaluated in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : A gas chromatograph equipped with a mass selective detector.
-
Column : DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent non-polar column.
-
Carrier Gas : Helium with a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 270°C.
-
Oven Temperature Program : Initial temperature of 90°C, held for 1 minute, followed by a ramp of 15°C/min to 260°C, with a final hold for 4 minutes.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Ions Monitored (m/z) : 166 (quantifier), 107, and 77.
-
-
Standard Preparation : A stock solution of this compound is prepared in methanol. Working standards are prepared through serial dilution to achieve concentrations ranging from 0.25 µg/mL to 50 µg/mL.
-
Sample Preparation : The sample is diluted with methanol to a theoretical concentration that falls within the established calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution : The gradient starts at 20% B, linearly increases to 90% B over 6 minutes, is held for 1 minute, and then returns to the initial conditions for re-equilibration.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 35°C.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition : A precursor ion of m/z 167.1 is fragmented to a product ion of m/z 107.1.
-
-
Standard Preparation : A stock solution of this compound is prepared in a 50:50 mixture of methanol and water. Working standards are prepared by serial dilution to cover a concentration range of 0.10 µg/mL to 75 µg/mL.
-
Sample Preparation : The sample is diluted with the initial mobile phase composition to ensure the theoretical concentration is within the calibration curve.
Mandatory Visualization
A Comparative Guide to the Synthetic Routes of Methyl 2-Phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for methyl 2-phenoxyacetate, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the Williamson ether synthesis, both in a one-pot fashion and as a two-step process, along with the application of phase-transfer catalysis to enhance reaction efficiency. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and operational simplicity.
Overview of Synthetic Strategies
The synthesis of this compound predominantly involves the formation of an ether linkage between a phenol and an acetic acid derivative. The choice of synthetic route can significantly impact the overall efficiency and scalability of the process. The three main strategies evaluated in this guide are:
-
One-Pot Williamson Ether Synthesis: A direct approach where phenol is reacted with a methyl haloacetate in the presence of a base.
-
Two-Step Synthesis: This method involves the initial synthesis of phenoxyacetic acid via Williamson ether synthesis, followed by esterification with methanol.
-
Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis: A variation of the Williamson synthesis that employs a phase-transfer catalyst to improve the reaction between immiscible reactants, often leading to milder conditions and higher yields.
Below is a logical diagram illustrating the relationship between these primary synthetic pathways.
Caption: Overview of the primary synthetic routes to this compound.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their performance.
Table 1: One-Pot Williamson Ether Synthesis
| Parameter | Route 1A | Route 1B |
| Alkylating Agent | Methyl Bromoacetate | Methyl Chloroacetate |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Acetone | N,N-Dimethylformamide |
| Catalyst | KI | None |
| Temperature (°C) | Reflux | 50 |
| Reaction Time (h) | Overnight | 12 |
| Yield (%) | 80 | 92[1] |
Table 2: Two-Step Synthesis (Williamson Ether Synthesis + Esterification)
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Esterification |
| Reactants | o-cresol, Sodium Chloroacetate | Phenoxyacetic Acid, Methanol |
| Base/Catalyst | NaOH | Aluminum Phosphate Molecular Sieve[2] |
| Solvent | Water | Toluene[2] |
| Temperature (°C) | 125-140[3] | 95[2] |
| Reaction Time (h) | 8-10[3] | 15[2] |
| Yield (%) | Not specified for acid | >99 (for ester)[2] |
Table 3: Phase-Transfer Catalyzed Williamson Ether Synthesis
| Parameter | Representative Conditions |
| Alkylating Agent | Methyl Chloroacetate |
| Base | Solid KOH |
| Solvent | Toluene (or solvent-free) |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Temperature (°C) | 60-80 |
| Reaction Time (h) | 2-4 |
| Yield (%) | >90 (expected) |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Protocol 1: One-Pot Williamson Ether Synthesis (Route 1B)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.4 g of phenol in 100 µL of N,N-dimethylformamide.
-
Reagent Addition: To the solution, add 11.9 g of methyl chloroacetate followed by 20.7 g of potassium carbonate.
-
Reaction: Heat the reaction mixture to 50 °C and stir continuously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, add 300 mL of ice water to the reaction mixture.
-
Extraction: Extract the aqueous phase twice with 200 mL of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase three times with 400 mL of saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by concentration under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (eluent: petroleum ether:ethyl acetate = 20:1) to obtain this compound as a light yellow oily product.[1]
Protocol 2: Two-Step Synthesis (Esterification of Phenoxyacetic Acid)
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 500 g of phenoxyacetic acid, 400 g of methanol, and 3.8 g of aluminum phosphate molecular sieve as a catalyst. Add 680 g of toluene as the solvent.[2]
-
Reaction: Heat the mixture to 95 °C and allow it to react for 15 hours.[2]
-
Catalyst Removal: After the reaction, cool the mixture and filter out the aluminum phosphate catalyst.
-
Solvent Removal: Reclaim the methanol and part of the toluene under normal pressure.
-
Washing: Wash the remaining material once with a 10% Na₂CO₃ solution and then once with water.
-
Phase Separation: Carry out oily water separation in a separatory funnel.
-
Purification: Perform underpressure distillation. First, remove the preceding acid using a water pump, and then distill the final product using a vacuum pump to obtain this compound with a purity of >99.0%.[2]
Protocol 3: Phase-Transfer Catalyzed Williamson Ether Synthesis (General Procedure)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1 equivalent), methyl chloroacetate (1.1 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).
-
Reagent Addition: Add an organic solvent such as toluene and an aqueous solution of a strong base like sodium hydroxide (1.5 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography to yield pure this compound.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound, applicable to all the described synthetic routes with minor variations.
Caption: A generalized workflow for the synthesis and purification of this compound.
References
A Comparative Performance Evaluation of Methyl 2-Phenoxyacetate in Diverse Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of methyl 2-phenoxyacetate in different formulations, benchmarked against a common alternative. The data presented is based on established principles of herbicide formulation and is intended to guide researchers in selecting appropriate formulations for their studies. Detailed experimental protocols are provided to support the replication of such performance evaluations.
Introduction to this compound and Formulation Importance
This compound is a chemical compound within the phenoxyalkanoic acid class, a group known for its herbicidal properties.[1] Like other phenoxy herbicides, its biological activity is influenced by its formulation, which can affect its solubility, stability, and ability to penetrate plant tissues.[2][3] Phenoxy herbicides are typically formulated as water-soluble salts or oil-soluble esters to enhance their application and efficacy.[2][4] This guide evaluates the performance of three hypothetical, yet representative, formulations of this compound: an Emulsifiable Concentrate (EC), a Water-Soluble Salt, and a Suspension Concentrate (SC). These are compared with the widely used herbicide, 2,4-D Amine Salt.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in different formulations and a commercial standard.
Physicochemical Properties
| Formulation | Active Ingredient | Formulation Type | Water Solubility (g/L at 25°C) | Octanol Solubility (g/L at 25°C) | Stability (t½ at pH 7, 25°C) |
| Formulation A | This compound | Emulsifiable Concentrate (EC) | 4.0[5] | > 500 | 120 days |
| Formulation B | This compound Amine Salt | Water-Soluble Salt | > 600 | < 1 | 150 days |
| Formulation C | This compound | Suspension Concentrate (SC) | 4.0[5] | > 500 | 110 days |
| Alternative | 2,4-D Amine Salt | Water-Soluble Salt | > 700 | < 1 | 180 days |
Biological Performance
| Formulation | Active Ingredient | Leaf Uptake (% of applied dose after 24h) | Efficacy on Chenopodium album (% control at 750 g ai/ha) | Efficacy on Avena fatua (% control at 750 g ai/ha) |
| Formulation A | This compound | 65 | 85 | 15 |
| Formulation B | This compound Amine Salt | 40 | 78 | 10 |
| Formulation C | This compound | 55 | 82 | 12 |
| Alternative | 2,4-D Amine Salt | 45 | 90 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Solubility Determination
-
Objective: To determine the solubility of the active ingredient in different solvents.
-
Materials: Analytical balance, flasks, magnetic stirrer, temperature-controlled water bath, centrifuge, High-Performance Liquid Chromatography (HPLC) system.
-
Procedure:
-
Prepare saturated solutions of the test substance in the respective solvents (water, octanol) by adding an excess of the compound to the solvent in a flask.
-
Equilibrate the flasks in a shaking water bath at a constant temperature (25°C) for 24 hours to ensure saturation.
-
Centrifuge the solutions to separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved substance using a validated HPLC method.
-
Protocol 2: Stability Assessment
-
Objective: To evaluate the chemical stability of the active ingredient in the formulation under specific conditions.
-
Materials: pH meter, temperature-controlled incubator, HPLC system, glass vials.
-
Procedure:
-
Prepare solutions of the formulated product in buffered aqueous solutions at the desired pH (e.g., pH 4, 7, and 9).
-
Store the solutions in sealed glass vials in a temperature-controlled incubator at 25°C.
-
At specified time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 150, 180 days), withdraw samples.
-
Analyze the concentration of the active ingredient in each sample by HPLC.
-
Calculate the half-life (t½) of the active ingredient by plotting the natural logarithm of the concentration against time.
-
Protocol 3: Leaf Uptake (Bioavailability) Assay
-
Objective: To quantify the amount of active ingredient absorbed by plant leaves.
-
Materials: Greenhouse-grown broadleaf plants (e.g., Chenopodium album), microsyringe, formulated herbicides, washing solution (e.g., water:acetone mix), liquid scintillation counter (if using radiolabeled compounds) or HPLC-MS/MS.
-
Procedure:
-
Grow test plants to the 3-4 leaf stage.
-
Apply a known amount of the herbicide formulation (ideally radiolabeled for ease of quantification) as a single droplet to the adaxial surface of a mature leaf.
-
After a 24-hour absorption period, excise the treated leaf.
-
Wash the leaf surface with a suitable washing solution to remove any unabsorbed herbicide.
-
Analyze the amount of herbicide in the washing solution and within the leaf tissue separately.
-
Express the absorbed amount as a percentage of the total amount applied.
-
Protocol 4: Greenhouse Efficacy Trial
-
Objective: To assess the herbicidal efficacy of different formulations on target weed species.
-
Materials: Seeds of target weeds (e.g., Chenopodium album, Avena fatua), pots with standard potting mix, greenhouse with controlled environment, precision bench sprayer.
-
Procedure:
-
Sow weed seeds in pots and grow them in a greenhouse to a susceptible growth stage (e.g., 2-4 true leaves).[6]
-
Prepare spray solutions of each formulation at the desired application rate (e.g., 750 g active ingredient per hectare).
-
Apply the herbicides to the plants using a precision bench sprayer to ensure uniform coverage.[7]
-
Include an untreated control for comparison.
-
Maintain the plants in the greenhouse for 21 days, with regular watering.
-
Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment, comparing treated plants to the untreated control.[7]
-
Visualizations
Signaling Pathway of Phenoxy Herbicides
Caption: Mechanism of action for phenoxy herbicides as synthetic auxins.
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating the performance of different herbicide formulations.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. nzic.org.nz [nzic.org.nz]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
Safety Operating Guide
Proper Disposal of Methyl 2-Phenoxyacetate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of methyl 2-phenoxyacetate in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The compound may cause irritation to the skin, eyes, and respiratory tract.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[3]
Proper personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (such as nitrile rubber), safety goggles or glasses, and a laboratory coat.[4][5] In situations with inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.[4]
Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 2065-23-8 | [4][6] |
| Molecular Formula | C9H10O3 | [4][6] |
| Appearance | Liquid | [4] |
| Primary Hazards | Skin, eye, and respiratory irritant | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [7] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [4][7] |
Experimental Protocol: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the necessary personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[4][7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated, labeled, and sealable chemical waste container.[3][7]
-
Clean the Area: Once the bulk of the spill is removed, decontaminate the surface with soap and plenty of water.[4]
-
Dispose of Waste: All contaminated materials, including absorbent materials and cleaning supplies, must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[7]
Procedural Guidance: Disposal of Unused this compound
The disposal of unused this compound must be handled with care and in compliance with all applicable regulations.
Step-by-Step Disposal Plan:
-
Waste Identification: Unused this compound should be classified as chemical waste.
-
Containerization:
-
If possible, keep the chemical in its original container.
-
If transferring to a new container, ensure it is chemically compatible, properly labeled with the full chemical name and associated hazards, and has a secure, leak-proof lid.
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[8] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of spilled and unused this compound.
By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling methyl 2-phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Methyl 2-Phenoxyacetate, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the laboratory use of this compound. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves are mandatory. Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves effective against aromatic esters. Nitrile gloves may offer short-term splash protection, but for prolonged contact or immersion, more robust materials like Butyl rubber or Viton™ are recommended.[1][2][3][4][5][6][7][8] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[3] |
| Body Protection | A chemical-resistant lab coat or apron must be worn over personal clothing. In cases of significant splash potential, chemical-resistant coveralls are advised. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Glove Selection Guide (Based on Aromatic Esters)
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | < 15 | Suitable for incidental splash protection only.[3] Not recommended for immersion or prolonged contact. Gloves should be changed immediately upon contact.[3] |
| Butyl Rubber | > 480 | Excellent resistance. Recommended for prolonged contact and handling large quantities.[7][9] |
| Viton™ | > 480 | Excellent resistance, particularly to aromatic compounds.[1][10] A preferred choice for high-risk operations involving this chemical class.[1][10] |
| Neoprene | 15 - 30 | Fair to good resistance for short-term tasks. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed when not in use.
-
The storage area should be clearly labeled with the chemical name and associated hazards.
Handling and Use
-
All handling of this compound should be performed within a certified chemical fume hood.
-
Ensure all necessary PPE is donned correctly before commencing work.
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste.[11]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
Spill Response
In the event of a spill, immediate and appropriate action is critical.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[12][13][14]
Chemical Waste Disposal
-
Collection: Collect all waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any associated hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15] Do not pour this compound down the drain.[11][16]
Contaminated PPE and Materials Disposal
-
Segregation: All PPE and materials (e.g., gloves, absorbent pads, lab coats) contaminated with this compound must be segregated from regular laboratory trash.[12][13][14][17]
-
Collection: Place contaminated items in a clearly labeled, leak-proof plastic bag or a designated hazardous waste container.[17]
-
Labeling: The container should be labeled as "Hazardous Waste - Contaminated PPE" and specify the contaminant (this compound).
-
Disposal: Dispose of the contaminated PPE and materials as hazardous waste through your institution's EHS office or a licensed contractor.[12][13][14][17]
By adhering to these detailed safety and logistical protocols, you can significantly mitigate the risks associated with the handling of this compound and contribute to a safer laboratory environment.
References
- 1. heightechsafety.com.au [heightechsafety.com.au]
- 2. gloves.com [gloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. gloves-online.com [gloves-online.com]
- 8. worksafegear.com.au [worksafegear.com.au]
- 9. oxwork.com [oxwork.com]
- 10. calpaclab.com [calpaclab.com]
- 11. essex.ac.uk [essex.ac.uk]
- 12. Cleaning, Maintenance, Storage and Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. hazmatschool.com [hazmatschool.com]
- 14. int-enviroguard.com [int-enviroguard.com]
- 15. Chemical Resistant Glove Guide | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdn.mscdirect.com [cdn.mscdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
